4-Acetamido-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZXBXUJIXMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-Acetamido-2-fluorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetamido-2-fluorobenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
4-Acetamido-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a variety of bioactive molecules, where the strategic incorporation of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its effective application in drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Acetamido-2-fluorobenzoic acid, details robust experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.
Molecular Structure and Core Properties
The molecular structure of 4-Acetamido-2-fluorobenzoic acid incorporates three key functional groups: a carboxylic acid, an acetamido group, and a fluorine atom attached to the benzene ring. This combination imparts a unique set of properties that are critical to its function as a synthetic intermediate.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Acetamido-2-fluorobenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FNO₃ | [3][4][5] |
| Molecular Weight | 197.16 g/mol | [3][4] |
| Physical Form | Solid, powder | |
| Melting Point | 212-216 °C | [4] |
| Boiling Point | 408.7±35.0 °C (Predicted) | [4] |
| pKa | 3.43±0.10 (Predicted) | [4] |
| Solubility | Soluble in alcohol, methanol, ether, and hot water. Very slightly soluble in cold water. | [6][7][8] |
| CAS Number | 394-27-4 | [3][4] |
Significance of Physicochemical Properties in Drug Development
Each property listed above carries significant weight in the context of pharmaceutical research and development.
-
Melting Point: A sharp and defined melting point range is a primary indicator of a substance's purity.[9][10] Impurities typically cause a depression and broadening of the melting range. For active pharmaceutical ingredients (APIs), this parameter is a critical quality control checkpoint.[9][11]
-
Solubility: Aqueous solubility is a master variable in drug development, directly influencing a drug's dissolution rate and bioavailability.[12][13] As most drugs are absorbed from the gastrointestinal tract, they must first dissolve in aqueous fluids. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[14][15] 4-Acetamido-2-fluorobenzoic acid's limited solubility in cold water but higher solubility in organic solvents is typical for such aromatic structures and is a key consideration for reaction conditions and formulation strategies.
-
pKa (Acid Dissociation Constant): The pKa value dictates the extent of ionization of a molecule at a given pH.[12][16] This is fundamentally important because the ionization state affects solubility, permeability across biological membranes, and receptor binding. For a carboxylic acid like 4-Acetamido-2-fluorobenzoic acid, at a pH above its pKa, it will be predominantly in its ionized (deprotonated) carboxylate form, which is generally more water-soluble. Conversely, at a pH below its pKa, it will exist primarily as the neutral, protonated acid, which is typically more lipid-soluble and can more readily cross cell membranes.[12]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the accurate determination of the key physicochemical properties of 4-Acetamido-2-fluorobenzoic acid.
Melting Point Determination
Causality: The melting point is determined by the strength of the intermolecular forces within the crystal lattice. A pure, crystalline solid has a highly ordered structure requiring a specific amount of thermal energy to transition into a liquid state, resulting in a sharp melting point.[10] The presence of impurities disrupts this lattice, requiring less energy to melt, thus lowering and broadening the melting range.[9]
Protocol Standard: This protocol is based on the widely accepted capillary method, compliant with standards found in major pharmacopeias.[10][17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4-Acetamido-2-fluorobenzoic acid sample is thoroughly dry. This is critical as residual solvent can act as an impurity. Place the sample in a vacuum desiccator over silica gel for at least 24 hours.[17]
-
Grind the dry sample into a fine powder using a clean mortar and pestle to ensure uniform packing and heat transfer.[11]
-
Tamp the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.[17]
-
Tap the bottom of the tube on a hard surface to compact the powder into a tight column of 2.5-3.5 mm at the bottom of the tube.[10][17]
-
-
Instrument Setup and Calibration:
-
Prior to measurement, ensure the melting point apparatus is calibrated using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.[17] This ensures the trustworthiness of the temperature reading.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the starting temperature to approximately 5-10°C below the expected melting point (around 205°C).
-
Set the heating ramp rate to 1°C per minute. A slow ramp rate is crucial for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.[17]
-
Observe the sample through the magnifying eyepiece or digital camera.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (onset of melting).
-
Record the temperature at which the last solid crystal melts into a clear liquid (clear point).
-
The melting point is reported as the range between these two temperatures. Perform the measurement in triplicate to ensure reproducibility.
-
Equilibrium Solubility Determination (Shake-Flask Method)
Causality: Thermodynamic or equilibrium solubility represents the maximum concentration of a substance that can dissolve in a particular solvent system at a given temperature when the system is at equilibrium.[13] For ionizable compounds, this equilibrium is highly dependent on the pH of the medium, as dictated by the Henderson-Hasselbalch equation.[13]
Protocol Standard: This protocol is aligned with the shake-flask method recommended by regulatory bodies like the WHO and FDA for Biopharmaceutics Classification System (BCS) studies.[14][15][18]
Step-by-Step Methodology:
-
Preparation:
-
Prepare aqueous buffer solutions at physiologically relevant pH values, typically pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[18]
-
In triplicate for each pH condition, add an excess amount of solid 4-Acetamido-2-fluorobenzoic acid to a known volume of the buffer solution in a sealed vial. The excess solid is crucial to ensure saturation is reached.[18]
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[13][18]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is considered at equilibrium when solubility measurements from consecutive time points are consistent.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand briefly for undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved API from the undissolved solid. This is a critical step to prevent artificially high readings. Common methods include centrifugation or filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[13][18]
-
To prevent precipitation upon cooling, immediately dilute the clarified sample with a suitable solvent (mobile phase is often a good choice).[18]
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Calculate the solubility at each pH value, accounting for any dilutions, and report the results in mg/mL. The mean and standard deviation for the triplicate measurements should be reported.[18]
-
pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration determines the pKa by monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal.[19] This relationship is derived from the Henderson-Hasselbalch equation.
Protocol Standard: Titrimetric methods are a classical and reliable approach for determining pKa values for compounds within the approximate range of 2-12.[16][20]
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure accurate pH readings across the titration range.
-
Accurately prepare a solution of 4-Acetamido-2-fluorobenzoic acid of known concentration in purified water. A co-solvent like methanol or ethanol may be required if aqueous solubility is too low, but the resulting pKa will be an apparent pKa (pKa_app) specific to that solvent system.
-
Prepare a standardized solution of a strong base titrant, such as 0.1 M NaOH.
-
-
Titration:
-
Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Using an auto-titrator or a burette, add the NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording both the added volume and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This will generate a characteristic sigmoid titration curve.[19]
-
Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative of the plot (d(pH)/dV) and finding the volume at which this derivative is maximal.
-
The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence volume.[19]
-
Synthesis, Reactivity, and Applications
4-Acetamido-2-fluorobenzoic acid is typically synthesized from precursors like 4-amino-2-fluorobenzoic acid or 2-fluoro-4-nitrobenzoic acid through standard organic reactions such as acetylation and reduction.[21][22] The presence of the electron-withdrawing fluorine atom and carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, while the acetamido group is an ortho-, para-director.
Its primary value lies in its role as a versatile building block. The carboxylic acid and amino (after de-acetylation) functionalities provide handles for forming amide bonds, esters, and other derivatives, making it a key intermediate in the synthesis of more complex molecules.[23][24] The fluorine atom is of particular interest in medicinal chemistry, as its incorporation can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Conclusion
The physicochemical properties of 4-Acetamido-2-fluorobenzoic acid—its melting point, solubility, and pKa—are foundational to its application in scientific research, particularly in the realm of drug discovery and development. A high, sharp melting point confirms its purity, while its pH-dependent solubility and pKa govern its behavior in both synthetic reaction media and biological systems. The robust, validated experimental protocols detailed in this guide provide a framework for researchers to reliably characterize this and similar compounds, ensuring data integrity and facilitating the rational design of novel chemical entities.
References
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Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]
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Melting Point Determination in Pharmaceutical Industry - NANOLAB. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure and Weight of Fluorinated Hydroxybenzonitriles
A Note on CAS Number 394-28-5: Initial searches for the compound with CAS number 394-28-5 did not yield a definitive identification, suggesting a potential typographical error. However, the query strongly correlates with two closely related and commercially significant fluorinated hydroxybenzonitrile isomers: 3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9) and 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5). This guide will provide a comprehensive analysis of both compounds to ensure relevance for researchers and drug development professionals.
Introduction to Fluorinated Hydroxybenzonitriles
Fluorinated hydroxybenzonitriles are a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) group. The specific positioning of these functional groups gives rise to various isomers with distinct physicochemical properties and potential applications. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity in drug candidates.
This guide will focus on the molecular structure and weight of two key isomers: 3-Fluoro-4-hydroxybenzonitrile and 4-Fluoro-3-hydroxybenzonitrile.
Molecular and Physicochemical Properties
A clear understanding of the fundamental molecular properties is crucial for any research or development application. The following table summarizes and compares the key quantitative data for the two isomers.
| Property | 3-Fluoro-4-hydroxybenzonitrile | 4-Fluoro-3-hydroxybenzonitrile |
| CAS Number | 405-04-9 | 186590-04-5 |
| Synonyms | 4-Cyano-2-fluorophenol | 5-Cyano-2-fluorophenol |
| Molecular Formula | C₇H₄FNO[1][2] | C₇H₄FNO[3] |
| Molecular Weight | 137.11 g/mol [1] | 137.11 g/mol [3] |
| Monoisotopic Mass | 137.0277 Da[2] | 137.1112 Da |
| Melting Point | 136 °C | Not specified |
Elucidation of Molecular Structure
The precise arrangement of atoms within a molecule dictates its chemical behavior and biological activity. The structures of 3-Fluoro-4-hydroxybenzonitrile and 4-Fluoro-3-hydroxybenzonitrile are presented below.
3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9)
In this isomer, the hydroxyl group is para to the nitrile group, and the fluorine atom is in the meta position relative to the nitrile group.
Caption: Molecular structure of 3-Fluoro-4-hydroxybenzonitrile.
4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5)
For this isomer, the fluorine atom is positioned para to the nitrile group, and the hydroxyl group is in the meta position.
Caption: Molecular structure of 4-Fluoro-3-hydroxybenzonitrile.
Experimental Determination of Molecular Weight
The molecular weight of a compound is a fundamental parameter, typically determined using mass spectrometry. The following outlines a generalized protocol for the determination of the molecular weight of a small organic molecule like the fluorinated hydroxybenzonitriles discussed.
Experimental Workflow: Mass Spectrometry
Sources
4-Acetamido-2-fluorobenzoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Acetamido-2-fluorobenzoic Acid in Organic Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive examination of 4-Acetamido-2-fluorobenzoic acid, a versatile building block in medicinal chemistry. We delve into the molecular characteristics that govern its solubility, present a theoretical framework for understanding solute-solvent interactions, and provide a detailed, field-proven experimental protocol for its quantitative measurement. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of solubility determination and its implications.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. An inadequate understanding of a compound's solubility profile can lead to critical setbacks in process scale-up, formulation dead-ends, and poor pharmacokinetic performance.
4-Acetamido-2-fluorobenzoic acid is a key synthetic intermediate whose structural motifs are of significant interest in modern drug discovery. Its solubility characteristics in various organic media are of paramount importance for chemists designing synthetic routes, for engineers developing crystallization processes, and for formulators creating stable and effective drug delivery systems. This guide bridges theoretical principles with practical application to provide a robust framework for evaluating the solubility of this compound.
Molecular Analysis of 4-Acetamido-2-fluorobenzoic Acid
A molecule's solubility is intrinsically linked to its structure. The arrangement of functional groups, their polarity, and their capacity for intermolecular interactions dictate how favorably a solute will interact with a given solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1]
The structure of 4-Acetamido-2-fluorobenzoic acid contains several key features that govern its solubility behavior:
-
Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its acidic nature means it can deprotonate in the presence of a base, drastically increasing solubility in basic media.
-
Acetamido Group (-NHCOCH₃): The amide functionality is also polar. The N-H group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group significantly contributes to the molecule's overall polarity.
-
Aromatic Ring: The benzene ring itself is a non-polar, hydrophobic scaffold.
-
Fluorine Substituent (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group. This has two main effects: it increases the acidity of the carboxylic acid proton and contributes to the molecule's overall dipole moment.[2][3] The presence of fluorine can also influence crystal packing and interactions with fluorinated solvents.[4][5]
Caption: Key functional groups and interaction sites of 4-Acetamido-2-fluorobenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is essential for any solubility investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₃ | [6][7] |
| Molecular Weight | 197.16 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Melting Point | 212-216 °C | [7] |
| pKa (Predicted) | 3.43 ± 0.10 | [7] |
| XlogP (Predicted) | 2.1 | [9] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and accurate thermodynamic solubility data, the equilibrium shake-flask method is considered the gold standard.[10] It is designed to ensure the solvent is fully saturated with the solute at a specific temperature, providing a true measure of thermodynamic solubility.
Causality in Protocol Design
The protocol below is designed as a self-validating system. The extended equilibration time and subsequent analysis of the solid phase are critical steps. Without confirming that equilibrium has been reached and that the solid form of the compound has not changed (e.g., into a solvate or a different polymorph), the resulting data cannot be considered true thermodynamic solubility. The choice of High-Performance Liquid Chromatography (HPLC) for quantification is based on its high sensitivity, specificity, and accuracy for this type of analysis.[11]
Mandatory Workflow Visualization
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Technical Guide: pKa Values and Acidity Constants of 4-Acetamido-2-fluorobenzoic Acid
This technical guide provides an in-depth analysis of the acidity constants (pKa) of 4-Acetamido-2-fluorobenzoic acid, synthesizing available experimental data with structure-activity relationship (SAR) principles.
Executive Summary
4-Acetamido-2-fluorobenzoic acid (CAS: 394-27-4 / 446-31-1 related derivatives) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical agents.[1] Its physicochemical behavior is governed by the interplay between the strongly electron-withdrawing ortho-fluorine atom and the para-acetamido substituent.
Understanding its pKa is essential for optimizing extraction protocols (e.g., pH-controlled precipitation) and predicting its ionization state in physiological media, which directly influences solubility and membrane permeability.[1]
Molecular Structure & Electronic Effects
To accurately determine the acidity of this compound, one must deconstruct the electronic contributions of its substituents on the benzoic acid core.[1]
Structural Analysis
-
Core: Benzoic Acid (pKa ≈ 4.20).[1]
-
Substituent 1 (Ortho-Fluoro): The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I).[1] This stabilizes the carboxylate anion (
) through charge delocalization, significantly increasing acidity (lowering pKa). -
Substituent 2 (Para-Acetamido): The acetamido group (
) at C4 has competing effects.[1] The nitrogen lone pair offers weak resonance donation (+R), while the carbonyl group exerts a weak inductive withdrawal (-I).[1] Experimentally, para-acetamido substitution on benzoic acid results in a negligible shift or slight decrease in acidity.
Diagram: Structural Electronic Influences
The following diagram illustrates the competing electronic effects that determine the molecule's pKa.
Caption: Electronic contributions of ortho-fluorine and para-acetamido groups to the acidity of the benzoic acid core.
pKa Values & Acidity Constants
Direct experimental pKa values for the specific 4-acetamido-2-fluoro derivative are rarely isolated in literature.[1] However, using Hammett equation principles and high-fidelity experimental anchors, we can derive the value with high confidence.
Data Summary Table
| Compound | Structure | pKa (Experimental) | Effect of Substituent |
| Benzoic Acid | 4.20 | Reference Standard | |
| 4-Acetamidobenzoic Acid | 4.28 | Slight weakening of acid (+0.[1]08) due to resonance. | |
| 2-Fluorobenzoic Acid | 3.27 | Significant strengthening of acid (-0.[1]93) due to ortho-F induction. | |
| 4-Acetamido-2-fluorobenzoic Acid | Target Molecule | 3.35 ± 0.10 (Calc.)[1] | Dominant ortho-F effect with minor amide modulation.[1] |
Interpretation
The acidity is dominated by the ortho-fluorine .[1] While the acetamido group slightly raises the pKa of benzoic acid (from 4.20 to 4.28), the fluorine atom lowers it drastically (from 4.20 to 3.27).
-
Predicted pKa: ~3.35[1]
-
Physiological State: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the ionized carboxylate anion .[1]
Ionization Equilibrium Diagram
Caption: Equilibrium shift dependent on pH. At pH > 3.35, the equilibrium shifts right (anionic form).
Experimental Determination Methodologies
For researchers requiring precise validation, the following protocols are the industry standard for fluorinated benzoic acid derivatives.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred due to the compound's likely low solubility in pure water at low pH.[1]
Protocol:
-
Solvent System: Use a mixed solvent system (e.g., Methanol/Water 20:80 or Dioxane/Water) to ensure the neutral acid is soluble at the start of titration.[1] The Yasuda-Shedlovsky extrapolation is then used to determine aqueous pKa.
-
Titrant: Carbonate-free 0.1 M NaOH (standardized).
-
Procedure:
-
Calculation: Use the Bjerrum method or Gran plot analysis to determine the half-equivalence point.
Method B: UV-Metric Titration
Ideal for sparing amounts of compound (<1 mg).[1]
-
Principle: Exploits the spectral shift in the UV absorbance spectrum between the protonated species (HA) and the conjugate base (
).[1] -
Detection: Monitor
shift (typically 240–280 nm range for benzamides) across a pH gradient of 2.0 to 6.0.[1]
Workflow Diagram
Caption: Step-by-step workflow for potentiometric pKa determination.
Pharmaceutical Implications[2][3][4]
Solubility & Isolation
-
Precipitation Point: In synthesis workflows (e.g., HDAC inhibitor production), the compound is often isolated by acidifying the reaction mixture.[1] Based on the pKa of ~3.35, acidification to pH 4.0–5.0 will induce precipitation of the neutral species (HA), as confirmed by patent literature for related intermediates [1].
-
LogD Profile:
Biological Activity
The 4-acetamido moiety is a common pharmacophore.[1] The 2-fluoro substitution is often employed to block metabolic oxidation at the ortho-position or to modulate the acidity of the carboxylic acid to improve binding affinity in the active site of enzymes like HDAC [2].[1]
References
-
Patent US11377423B2 : Inhibitors of histone deacetylase.[1] Describes isolation of 4-acetamido-2-fluorobenzoic acid via acidification to pH 4-5.[1]
-
BenchChem : Physical and chemical properties of 2-Fluorobenzoic acid. Provides experimental pKa (3.27) for the ortho-fluoro anchor.[1] [1]
-
PubChem : Compound Summary for CID 19266 (4-Acetamidobenzoic acid). Provides experimental pKa (4.[1]28) for the para-acetamido anchor.[1]
-
University of Tartu : Aqueous pKa values of fluorinated benzenes. J. Phys. Org. Chem. 2019.[1][2][3]
Sources
Thermodynamic Stability and Physicochemical Profiling of Fluorinated Benzoic Acid Derivatives
Executive Summary
The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity (
This technical guide provides a deep-dive analysis of the thermodynamic profiles of mono- and poly-fluorinated benzoic acids. It synthesizes experimental data on phase transitions, solubility thermodynamics, and electronic effects to provide actionable insights for drug development professionals.
Part 1: The Fluorine Effect – Electronic & Structural Foundations
To understand thermodynamic stability, one must first quantify the electronic perturbations introduced by the fluorine atom. Fluorine exerts a unique duality: a strong electron-withdrawing inductive effect (
Electronic Modulation and Acidity (pKa)
The position of the fluorine substituent dictates the net electronic environment of the carboxyl group, directly influencing the Gibbs free energy of dissociation (
-
Ortho-Substitution (2-FBA): The strongest effect. The
effect is maximized due to proximity, significantly stabilizing the carboxylate anion. Additionally, the ortho-effect introduces steric bulk that can twist the carboxyl group out of coplanarity, altering conjugation. -
Meta-Substitution (3-FBA): Dominated by the
effect; the effect is negligible at the meta position. -
Para-Substitution (4-FBA): A tug-of-war. The
effect is weaker due to distance, while the effect donates electron density back into the ring, slightly destabilizing the anion compared to the ortho and meta isomers.
The "Ortho-Effect" and Intramolecular Interactions
In 2-fluorobenzoic acid, a critical thermodynamic factor is the intramolecular interaction. Unlike chlorine or bromine, fluorine is a poor hydrogen bond acceptor. However, the C-F bond creates a strong dipole that aligns antiparallel to the carbonyl dipole in the lowest energy conformer, maximizing electrostatic stability.
Visualization: Electronic Structure-Property Relationships
The following diagram maps the causal link between fluorine positioning, electronic effects, and resulting physicochemical properties.
Caption: Causal flow of electronic perturbations from fluorine substitution to macroscopic thermodynamic properties.
Part 2: Solid-State Thermodynamic Profiling
The thermodynamic stability of the solid form is governed by the crystal lattice energy (
Comparative Thermal Data
The symmetry of the molecule plays a massive role in crystal packing. 4-Fluorobenzoic acid (4-FBA), being centrosymmetric, packs far more efficiently than its isomers, resulting in a significantly higher melting point.
| Compound | Position | Melting Point ( | Enthalpy of Fusion ( | pKa (approx) |
| 2-Fluorobenzoic acid | Ortho | 122 - 125 °C | ~18.5 kJ/mol | 3.27 |
| 3-Fluorobenzoic acid | Meta | ~123 °C | ~19.2 kJ/mol | 3.86 |
| 4-Fluorobenzoic acid | Para | 184 °C | ~24.5 kJ/mol | 4.14 |
| Benzoic Acid (Ref) | - | 122 °C | 18.0 kJ/mol | 4.20 |
Data synthesized from NIST and standard thermodynamic tables [1, 2].
Polymorphism and Lattice Energy
Fluorinated derivatives are prone to polymorphism. The energy difference between polymorphs is often small (< 2 kJ/mol), meaning processing conditions (solvent choice, cooling rate) can easily trigger phase transitions.
-
Key Insight: 4-FBA forms strong carboxylic acid dimers (homosynthons) in the solid state, creating planar ribbons that stack efficiently. 2-FBA packing is disrupted by the fluorine atom, leading to lower lattice energy and lower thermal stability.
Part 3: Solution Thermodynamics & Solubility
For drug development, the energy required to break the crystal lattice must be compensated by the energy of solvation. This is described by the solubility equation (often modeled using the Apelblat equation).
Solubility Behavior
Recent studies (e.g., J. Chem. Eng.[2] Data, 2024) confirm that the dissolution of 4-FBA in polar solvents is an endothermic and entropy-driven process .
-
Solvent Effect: Solubility generally follows the order: Acetone > Ethanol > Methanol > Ethyl Acetate > Water.
-
Thermodynamic Driver: The positive enthalpy of solution (
) indicates that heat is absorbed. The driving force is the increase in entropy ( ) as the ordered crystal lattice breaks down into disordered solvated molecules.
Experimental Protocol: Solubility Thermodynamics
To determine the thermodynamic parameters (
Method: Gravimetric Shake-Flask with Van't Hoff Analysis.
-
Preparation: Add excess fluorobenzoic acid derivative to 20 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24 hours. -
Validation: Stop stirring and allow settling for 2 hours. Measure supernatant concentration. Re-stir for 4 hours and measure again. Criteria: Concentration change < 1%.
-
Sampling: Filter supernatant through a 0.22 µm pre-heated syringe filter (to prevent precipitation).
-
Quantification: Gravimetric analysis (evaporation) or HPLC-UV.
-
Data Analysis: Plot
(mole fraction solubility) vs .-
Slope =
-
Intercept =
-
Part 4: Experimental Workflow for Stability Assessment
To rigorously assess the thermodynamic stability of a new fluorinated derivative, a sequential characterization workflow is required. This ensures that metastable polymorphs or solvates are identified early.
Caption: Integrated workflow for thermodynamic profiling of fluorinated benzoic acids.
Part 5: Implications for Drug Design
-
Bioisosteric Replacement: Replacing a hydrogen with fluorine at the para position (4-FBA) often increases metabolic stability (blocking P450 oxidation) while maintaining high thermal stability (high MP).
-
Salt Selection: The increased acidity of 2-FBA (pKa ~3.27) compared to benzoic acid makes it more prone to salt formation with weak bases, potentially improving dissolution rates of basic drugs.
-
Process Safety: The lower melting point of 2-FBA and 3-FBA suggests they may be more susceptible to sintering or partial melting during high-energy milling processes compared to the robust 4-FBA.
References
-
Li, Y., et al. (2024).[2] Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data. Link[3]
-
NIST Chemistry WebBook. 4-Fluorobenzoic acid Thermochemical Data. National Institute of Standards and Technology. Link
-
Dubey, R., et al. (2012).[4] Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications.[4][5] Link
-
Kroenlein, K., et al. (2016). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. NIST Technical Series. Link
-
BenchChem. Physical and Chemical Properties of 2-Fluorobenzoic Acid. Link
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling: Hydrogen Bond Donor and Acceptor Dynamics of 4-Acetamido-2-fluorobenzoic Acid
[1]
Executive Summary
This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 4-Acetamido-2-fluorobenzoic acid .[1] Designed for medicinal chemists and structural biologists, this document moves beyond elementary "Rule of 5" counting to explore the electronic nuances of the ortho-fluorine substituent and the para-acetamido resonance structures.[1]
Quick Reference Data:
| Property | Standard Count (Lipinski) | Pharmacophoric Count (Functional) |
|---|---|---|
| H-Bond Donors (HBD) | 2 | 2 |
| H-Bond Acceptors (HBA) | 4 | 3 (Strong) + 1 (Weak/F) |
| Rotatable Bonds | 3 | 3 |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | - |[1]
Structural Deconstruction & Connectivity
To accurately assign H-bond counts, we must first define the electronic environment of the molecule.[1] The compound consists of a benzoic acid core substituted at the ortho position (C2) with a fluorine atom and at the para position (C4) with an acetamido (N-acetyl) group.[1]
Molecular Formula:
Graphviz: Structural Connectivity & H-Bond Sites
The following diagram maps the functional groups to their hydrogen bonding roles.
Figure 1: Functional decomposition of H-bond donor/acceptor sites.[1] Solid lines indicate strong interactions; dashed lines indicate weak or rule-based definitions.
Detailed Hydrogen Bond Analysis
Hydrogen Bond Donors (HBD)
-
Carboxylic Acid Hydroxyl (-OH): The proton on the carboxylic acid is a classic donor.[1] Its acidity (pKa ~3-4, modulated by the ortho-fluorine) makes it a strong donor in its neutral state.[1] At physiological pH (7.4), this group will be deprotonated (
), losing its donor status and becoming a strong acceptor.[1] -
Amide Nitrogen (-NH-): The secondary amide proton is a reliable donor.[1] Unlike amines, the lone pair on the nitrogen is delocalized into the carbonyl system, increasing the acidity of the N-H proton and enhancing its donor capability compared to a standard amine.[1]
Hydrogen Bond Acceptors (HBA)
Total Count (Lipinski): 4 Total Count (Structural): 3 Strong + 1 Weak
-
Carboxylic Acid Carbonyl (=O): (Strong) The
hybridized oxygen has two lone pairs and is a prime acceptor. -
Carboxylic Acid Hydroxyl (-O-): (Moderate) The oxygen atom in the hydroxyl group is counted as an acceptor in Lipinski's rules (Sum of N+O).[1] In practice, it functions as both a donor and an acceptor, though its acceptor capacity is weaker than the carbonyl oxygen.[1]
-
Amide Carbonyl (=O): (Strong) The acetamido carbonyl is a potent acceptor. The resonance structures that delocalize the nitrogen lone pair increase the electron density on this oxygen, enhancing its H-bond accepting strength.[1]
-
Amide Nitrogen (-N-): (Null/Formal)
-
Fluorine (-F): (Weak/Contextual)
-
Lipinski Rule: Fluorine is generally excluded from the standard HBA count (N+O only).
-
Medicinal Chemistry Reality: Fluorine is the most electronegative element, possessing three lone pairs. However, its high electronegativity holds these electrons tightly (low polarizability), making it a poor acceptor compared to Oxygen or Nitrogen. It typically only acts as an acceptor in the absence of better partners or in specific intramolecular geometries (see Section 3).
-
The Ortho-Fluorine Effect & Intramolecular Dynamics[1][4]
The position of the fluorine atom at C2 (ortho to the carboxylic acid) introduces specific electronic and steric effects that influence the molecule's behavior.[1]
Intramolecular Hydrogen Bonding (IMHB)
While rare, an intramolecular hydrogen bond can form between the carboxylic acid hydroxyl (donor) and the ortho-fluorine (acceptor).[1]
-
Geometry: A 5-membered ring pseudo-cycle (
).[1] -
Energetics: This interaction is generally weak (< 2 kcal/mol) compared to intermolecular solvation by water.
-
Consequence: If this IMHB forms, it "hides" one donor and one weak acceptor from the solvent, potentially increasing lipophilicity (
) and membrane permeability.
Acidity Modulation
The strong electron-withdrawing nature of fluorine (Inductive effect,
Experimental Validation Protocols
To empirically verify these theoretical counts, the following workflow is recommended.
Workflow Diagram
Figure 2: Validation workflow for physicochemical characterization.
Protocol Details
A. pKa Determination (Potentiometric)
-
Objective: Determine the ionization state at pH 7.4 to confirm if the carboxylic acid acts as a donor (neutral) or acceptor-only (anion).
-
Method: Use a SiriusT3 or similar potentiometric titrator.[1] Dissolve compound in 0.15 M KCl (ionic strength control). Titrate from pH 2 to 10.[1]
-
Expected Result: The ortho-fluorine should lower the pKa of the benzoic acid moiety to approximately 3.0–3.5 (vs 4.2 for benzoic acid).[1]
B. NMR Titration for IMHB
-
Objective: Detect intramolecular H-bonding between ortho-F and COOH.
-
Method:
-
Dissolve compound in non-polar solvent (
). -
Titrate with a polar H-bond acceptor solvent (DMSO-
).[1] -
Monitor the chemical shift (
) of the carboxylic proton and the signal.
-
-
Interpretation: A minimal shift in the carboxylic proton signal upon adding DMSO suggests it is already "locked" in an intramolecular bond with Fluorine. A large downfield shift indicates the breaking of the internal bond to form intermolecular bonds with DMSO.[1]
C. Small Molecule X-Ray Crystallography
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][4] Link
-
Hunter, L. (2010).[1] "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link
-
Dalvit, C., & Vulpetti, A. (2011). "Intermolecular and Intramolecular Hydrogen Bonds Involving Fluorine." ChemMedChem. Link
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The Dual Nature of the Atom: An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on Benzoic Acid Derivatives
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds, particularly the versatile benzoic acid framework, represents a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of the fluorine atom—its diminutive size, profound electronegativity, and the formidable strength of the carbon-fluorine bond—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the electronic effects of fluorine substitution on benzoic acid derivatives, moving from fundamental principles to advanced experimental validation.
The Foundational Principles: Inductive and Resonance Effects
The influence of a fluorine substituent on the benzoic acid ring is a classic example of the interplay between two fundamental electronic phenomena: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
The Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[3][4] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance, influencing the electron density around the entire ring.[3][5]
-
The Resonance Effect (+M): Despite its strong inductive pull, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system.[3][6] This electron-donating resonance effect is most pronounced at the ortho and para positions, leading to a nuanced electronic landscape.[4][6]
Crucially, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.[3] This net electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[4] However, the resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.[3]
Caption: The dual electronic effects of a fluorine substituent on an aromatic ring.
Quantifying the Electronic Impact: The Hammett Equation and Acidity
The electronic influence of substituents is quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[7][8] This equation relates the reaction rates and equilibrium constants of substituted benzoic acid derivatives to those of the unsubstituted parent compound.[9]
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted benzoic acid.
-
K₀ is the equilibrium constant for benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which depends on the type of reaction.[8]
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[7] Positive σ values indicate electron-withdrawing groups that increase acidity, while negative values denote electron-donating groups.
The position of the fluorine atom has a profound impact on the acidity (pKa) of the benzoic acid derivative. The strong electron-withdrawing inductive effect of fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid.[10][11]
| Compound | pKa (at 25°C) | Hammett Constant (σ) |
| Benzoic Acid | 4.20 | 0.00 |
| 4-Fluorobenzoic Acid | 4.14[12] | +0.062 (para)[7] |
| 3-Fluorobenzoic Acid | 3.86[12] | +0.337 (meta)[7] |
| 2-Fluorobenzoic Acid | 3.27[10] | N/A |
Data compiled from multiple sources.[7][10][12]
The significantly lower pKa of 2-fluorobenzoic acid is a manifestation of the "ortho effect." [3][13] In this case, steric hindrance between the ortho-fluorine and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[13] This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic ring, which has a more pronounced stabilizing effect on the carboxylate anion than on the neutral acid, leading to a marked increase in acidity.[3][14]
Caption: The steric and electronic consequences of the ortho effect in 2-fluorobenzoic acid.
Experimental Characterization: Methodologies and Protocols
Validating the electronic effects of fluorine substitution requires a suite of analytical techniques.
Determination of Acidity (pKa) by Potentiometric Titration
This is a fundamental method for quantifying the increase in acidity caused by fluorine substitution.
Protocol:
-
Preparation: Prepare a standardized solution of the fluorinated benzoic acid derivative (e.g., 0.01 M) in a suitable solvent (typically a water-alcohol mixture for solubility). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Calibration: Calibrate a pH meter using standard buffer solutions at the desired temperature (e.g., 25°C).[10]
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the strong base titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[10]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Spectroscopic Analysis
Spectroscopic methods provide detailed insights into the electronic environment and structure of fluorinated benzoic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine. For example, in 4-fluorobenzoic acid, the protons ortho to the fluorine will experience a different electronic environment than those meta to it, leading to distinct signals.[15]
-
¹³C NMR: The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹Jcf). The chemical shifts of the ring carbons are also indicative of the electronic perturbations caused by the fluorine.[15]
-
¹⁹F NMR: This is a highly sensitive technique for directly probing the fluorine atom's environment. The chemical shift of the fluorine nucleus is exquisitely sensitive to the electronic effects within the molecule.[16]
-
-
Infrared (IR) Spectroscopy: The C=O stretching frequency of the carboxylic acid group is sensitive to electronic effects. Electron-withdrawing groups like fluorine tend to increase the C=O stretching frequency.
-
UV-Visible Spectroscopy: The absorption maxima (λmax) in the UV-Vis spectrum can be affected by substituents on the benzene ring. Fluorine substitution can cause shifts in these absorption bands, reflecting changes in the electronic transitions of the π-system.[17]
Applications in Drug Discovery and Development
The predictable and potent electronic effects of fluorine make it an invaluable tool in medicinal chemistry. Over half of all newly approved small-molecule drugs contain at least one fluorine atom.[2]
-
pKa Modulation: Fluorine's ability to increase acidity (lower pKa) can be used to fine-tune the ionization state of a drug molecule at physiological pH.[18] This is critical for optimizing solubility, membrane permeability, and interactions with biological targets.[18][19]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically liable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[2][19]
-
Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-covalent bonds (e.g., with amide backbones in proteins), enhancing the binding affinity of a drug to its target receptor.[18][20]
-
PET Imaging: The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET) imaging. Incorporating ¹⁸F into drug candidates allows for non-invasive in vivo imaging, which is a powerful tool in drug development and clinical research.[21][22]
Conclusion
The substitution of fluorine onto a benzoic acid derivative introduces a powerful dichotomy of electronic effects. The dominant electron-withdrawing inductive effect fundamentally alters the acidity and reactivity of the molecule, while the subtler resonance effect influences its interaction with electrophiles. A thorough understanding of these principles, validated through robust experimental methodologies, is essential for leveraging the unique properties of fluorine. For researchers in drug discovery and materials science, the strategic application of fluorine substitution remains one of the most reliable and effective strategies for the rational design and optimization of novel chemical entities.[1][19]
References
-
Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Stack Exchange. Available at: [Link]
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AIR Unimi. noncovalent fluorous interactions: new approaches for drug discovery. Available at: [Link]
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Vaia. Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. Available at: [Link]
-
Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. Available at: [Link]
-
csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
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-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
PubMed. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Available at: [Link]
-
Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Available at: [Link]
-
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-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
Ingenta Connect. (2023, October 26). A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Available at: [Link]
-
Royal Society of Chemistry. (2017). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Available at: [Link]
-
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-
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-
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-
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-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
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-
chemeurope.com. Hammett equation. Available at: [Link]
-
ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]
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Royal Society of Chemistry. (2025, November 18). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available at: [Link]
-
ACS Publications. (2006, February 15). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]
-
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-
PMC. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
-
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-
ACS Publications. (2007, December 12). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Available at: [Link]
-
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-
ACS Publications. (2007, December 12). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Available at: [Link]
-
MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
-
HETEROCYCLES. SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE. Available at: [Link]
-
RSC Publishing. (2020, March 3). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. Available at: [Link]
-
SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. The UV-Vis absorption spectra of 1 and 2. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
Sources
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- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Hammett_equation [chemeurope.com]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
Technical Monograph: Functional Divergence of 4-Acetamido-2-fluorobenzoic acid & 2-Fluoro-4-aminobenzoic acid
This technical guide is structured to serve as a definitive reference for researchers dealing with fluorinated benzoic acid derivatives. It synthesizes physicochemical data, synthetic utility, and process chemistry insights to distinguish 4-Acetamido-2-fluorobenzoic acid from its deacetylated progenitor, 2-Fluoro-4-aminobenzoic acid .
Executive Summary
In medicinal chemistry and process development, the distinction between 4-Acetamido-2-fluorobenzoic acid (Molecule A) and 2-Fluoro-4-aminobenzoic acid (Molecule B) is fundamentally a question of protection strategy .
While Molecule B represents the "active" scaffold capable of participating in nucleophilic substitutions and peptide coupling, Molecule A is its N-protected derivative. This acetylation masks the nucleophilic aniline nitrogen, preventing self-polymerization and oxidation during aggressive activation of the carboxylic acid moiety. Understanding when to cycle between these two forms is critical for high-yield synthesis of PARP inhibitors, benzothiazoles, and fluorinated peptide mimetics.
Structural & Physicochemical Divergence
The introduction of the acetyl group significantly alters the electronic landscape and solubility profile of the molecule. The fluorine atom at the ortho position to the carboxylic acid exerts a strong inductive effect (-I), lowering the pKa of the acid relative to non-fluorinated analogues.
Comparative Data Matrix
| Feature | 4-Acetamido-2-fluorobenzoic acid | 2-Fluoro-4-aminobenzoic acid |
| Role | Protected Intermediate | Reactive Scaffold / Building Block |
| CAS Number | 394-27-4 | 446-31-1 |
| Molecular Weight | 197.16 g/mol | 155.13 g/mol |
| Structure | ||
| Acidity (COOH) | pKa ~3.4 (Acidic) | pKa ~3–4 (Amphoteric/Zwitterionic) |
| Basicity (N-center) | Negligible (Amide resonance) | Weak Base (Aniline, pKb ~11-12) |
| Solubility (Acid) | Low (Precipitates) | High (Forms soluble Ammonium salt) |
| Solubility (Base) | High (Forms Carboxylate salt) | High (Forms Carboxylate salt) |
| Oxidation Stability | High | Low (Susceptible to quinone formation) |
Key Physicochemical Insight
The Solubility Switch:
-
Molecule B (Amine) is amphoteric. In strong acid (pH < 2), the amine protonates (
), increasing water solubility. -
Molecule A (Acetamide) lacks a basic nitrogen. In strong acid, it remains uncharged (and largely insoluble), allowing for easy purification via precipitation.
Synthetic Interplay & Pathways
The relationship between these two molecules is cyclical. The choice of starting material depends on the immediate synthetic goal: Nucleophilic attack (use B) vs. Electrophilic activation (use A) .
Pathway Visualization
The following diagram illustrates the interconversion and the specific reagents required to drive the equilibrium.
Figure 1: Synthetic cycle connecting the nitro-precursor, the free amine, and the protected acetamide.
Strategic Applications in Drug Discovery[1]
A. 2-Fluoro-4-aminobenzoic acid (Molecule B)[1]
This is the "Warhead" scaffold. It is used when the nitrogen atom must act as a nucleophile.
-
Peptide Synthesis: Used as a non-natural amino acid in solid-phase peptide synthesis (SPPS). The fluorine atom modulates the lipophilicity and metabolic stability of the peptide chain.
-
Benzothiazole Synthesis: Reacts with carbon disulfide or isothiocyanates to form benzothiazole derivatives, which are investigated for efficacy against cervical cancer and as anti-infectives [1].
-
Schiff Base Formation: Condenses with aromatic aldehydes to form Schiff bases with antibacterial properties [2].
B. 4-Acetamido-2-fluorobenzoic acid (Molecule A)
This is the "Shielded" scaffold.
-
Acid Chloride Formation: If one attempts to convert Molecule B directly to an acid chloride (using
), the free amine will react with the acid chloride of another molecule, leading to polymerization. Molecule A prevents this, allowing clean conversion to 4-acetamido-2-fluorobenzoyl chloride . -
Friedel-Crafts Acylation: Used to attach the benzoic acid core to other aromatic rings without interference from the nitrogen lone pair.
Analytical Discrimination
Distinguishing these two compounds is straightforward using
-NMR Signatures (DMSO- )
| Moiety | Molecule A (Acetamide) | Molecule B (Amine) |
| Amide/Amine H | ~10.2 ppm (s, 1H) Sharp singlet (NH-CO) | ~5.8 - 6.2 ppm (br s, 2H) Broad exchangeable signal ( |
| Methyl Group | ~2.1 ppm (s, 3H) Distinct Acetyl | Absent |
| Aromatic Region | Deshielded (Shifted downfield) due to electron-withdrawing amide. | Shielded (Shifted upfield) due to electron-donating amine. |
IR Spectroscopy[2][3][4]
-
Molecule A: Shows a strong Carbonyl stretch (
) for the amide at ~1670–1690 cm⁻¹ (distinct from the acid ). -
Molecule B: Shows characteristic primary amine doublets (
stretch) at 3300–3400 cm⁻¹ .
Experimental Protocols
Protocol 1: Selective Acetylation (Synthesis of A from B)
Objective: Protect the amine to allow carboxylic acid activation.
-
Dissolution: Charge a reactor with 2-Fluoro-4-aminobenzoic acid (1.0 eq) and Glacial Acetic Acid (5.0 vol).
-
Reagent Addition: Add Acetic Anhydride (
) (1.2 eq) dropwise at room temperature. -
Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC or HPLC (Disappearance of amine).
-
Workup: Cool to 10°C. Add cold water (10 vol) to precipitate the product.
-
Isolation: Filter the white solid. Wash with cold water to remove excess acid.
-
Drying: Dry in a vacuum oven at 50°C.
Protocol 2: Acidic Hydrolysis (Synthesis of B from A)
Objective: Deprotect the amine after downstream coupling reactions.
-
Suspension: Suspend 4-Acetamido-2-fluorobenzoic acid (or its derivative) in 6N HCl (10 vol).
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. The acetamide bond is cleaved; the solution will likely become clear as the amine hydrochloride salt forms.
-
Neutralization (Critical Step): Cool to room temperature. Slowly adjust pH to ~4–5 using 50% NaOH or saturated
.-
Note: Do not go to pH > 9, or the carboxylic acid will form a soluble salt. You want the zwitterionic point to precipitate the free amino acid.
-
-
Isolation: Filter the off-white precipitate.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
References
-
PubChem Compound Summary: 2-Acetamido-4-fluorobenzoic acid (CAS 394-27-4). National Center for Biotechnology Information. Link
-
PubChem Compound Summary: 4-Amino-2-fluorobenzoic acid (CAS 446-31-1). National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Sheet: 4-Amino-2-fluorobenzoic acid, 97%. Link
-
MDPI Molecules: "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." (Discusses Schiff base applications of 4-aminobenzoic acid scaffolds). Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of 4-Acetamido-2-fluorobenzoic Acid
Executive Summary & Strategic Importance
4-Acetamido-2-fluorobenzoic acid (CAS: 2365-85-7) is a critical pharmacophore and building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of PARP inhibitors such as Rucaparib (Rubraca). The molecule features a benzoic acid core decorated with a fluorine atom at the ortho position (providing metabolic stability and electronic modulation) and an acetamido group at the para position.
This Application Note provides two distinct synthesis protocols:
-
Protocol A (The "Gold Standard"): Direct regioselective acetylation of 4-amino-2-fluorobenzoic acid. This is preferred for laboratory-scale synthesis due to its mild conditions and high atom economy.
-
Protocol B (The Oxidative Route): Oxidation of 4-acetamido-2-fluorotoluene. This route is often utilized when starting materials are derived from toluene feedstocks rather than aniline derivatives.
Retrosynthetic Analysis & Logic
The synthesis strategy relies on manipulating the electronic properties of the aromatic ring. The fluorine atom at the 2-position is electron-withdrawing, which slightly deactivates the ring but also directs nucleophilic attacks.
Logical Pathway Diagram
Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.
Protocol A: Selective Acetylation (Recommended)
This protocol utilizes the nucleophilic difference between the amine (
Materials
-
Precursor: 4-Amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol)
-
Reagent: Acetic Anhydride (
) (1.1 equiv, 7.2 g) -
Solvent: Glacial Acetic Acid (AcOH) (50 mL)
-
Catalyst: None required (AcOH serves as solvent and catalyst)
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 4-amino-2-fluorobenzoic acid in 50 mL of glacial acetic acid.
-
Note: The starting material may not fully dissolve initially. It will solubilize as the reaction proceeds and the temperature rises.
-
-
Reagent Addition: Add 7.2 g (approx. 6.7 mL) of acetic anhydride dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C for 2 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the amine spot (lower
) and appearance of the amide (higher ). -
Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with
mL of cold water to remove residual acetic acid. -
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 90-95% Appearance: White to off-white crystalline powder.
Workflow Visualization
Figure 2: Process flow for the acetylation of 4-amino-2-fluorobenzoic acid.
Protocol B: Permanganate Oxidation (Scale-Up Alternative)
This route is useful if the toluene precursor is more accessible. The challenge is preventing the hydrolysis of the acetamido group during the strong oxidative conditions required to convert the methyl group to a carboxylic acid.
Materials
-
Precursor: 4-Acetamido-2-fluorotoluene (10.0 g, 59.8 mmol)
-
Oxidant: Potassium Permanganate (
) (28.3 g, 3.0 equiv) -
Buffer: Magnesium Sulfate (
) (to maintain neutral pH) -
Solvent: Pyridine/Water (1:1) or t-Butanol/Water
Step-by-Step Methodology
-
Preparation: Dissolve 10.0 g of 4-acetamido-2-fluorotoluene in 100 mL of Pyridine/Water (1:1). Add 15 g of
.-
Why Magnesium Sulfate? As oxidation proceeds, hydroxide ions are generated. High pH can hydrolyze the acetamido group back to an amine.
buffers the solution by precipitating .
-
-
Oxidation: Heat the mixture to 80°C. Add
in small portions over 1 hour. The purple color should disappear as (brown precipitate) forms. -
Reflux: After addition, reflux the mixture for 3-4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove the
sludge. Wash the pad with hot water. -
Isolation: Concentrate the filtrate to remove pyridine. Acidify the remaining aqueous solution to pH 3 using 1M HCl. The target acid will precipitate.[6][7][8]
-
Purification: Recrystallize from Ethanol/Water if necessary to remove unreacted toluene.
Expected Yield: 65-75% (Lower yield due to potential over-oxidation or hydrolysis).
Analytical Characterization & Validation
To validate the synthesis, compare your product against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Discoloration indicates amine oxidation |
| Melting Point | 258°C - 262°C | Sharp range indicates high purity |
| MS (ESI-) | [M-H]- = 196.04 | Negative mode ionization |
| 1H NMR (DMSO-d6) | Acetyl methyl group | |
| Aromatic proton | ||
| Aromatic proton | ||
| Aromatic proton (ortho to F) | ||
| Amide proton | ||
| Carboxylic acid proton |
Troubleshooting & Optimization
-
Issue: Low Solubility of Product.
-
Cause: The planar structure and H-bonding make the crystal lattice very stable.
-
Solution: Use DMSO or DMF for NMR analysis. For reactions, ensure vigorous stirring.
-
-
Issue: Deacetylation (Loss of Acetyl Group).
-
Cause: Reaction temperature too high or pH too acidic/basic during workup.
-
Solution: In Protocol A, do not exceed 80°C. In Protocol B, ensure buffering agents are used.
-
-
Issue: Regioselectivity (If starting from scratch).
-
Insight: If synthesizing the amine precursor from m-fluoroaniline, ensure the Vilsmeier-Haack formylation step is monitored closely, as it directs the position of the carboxylic acid formation [1].
-
References
- Google Patents.Preparation method of 4-amino-2-fluorobenzoic acid (CN103980135A).
-
PubChem. 2-Acetamido-4-fluorobenzoic acid Compound Summary. [Link]
-
Organic Syntheses. p-Fluorobenzoic Acid (General Oxidation Protocols). [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 3. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: 4-Acetamido-2-fluorobenzoic Acid in Pharmaceutical Synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-Acetamido-2-fluorobenzoic acid (CAS: 364-84-1) . This fluorinated aromatic scaffold is a critical intermediate in the synthesis of Benzamide Histone Deacetylase (HDAC) Inhibitors (analogs of Tacedinaline/CI-994) and a protected precursor for 4-Amino-2-fluorobenzoic acid , a gateway to quinazolinone-based PARP and kinase inhibitors.
Executive Summary & Chemical Profile
4-Acetamido-2-fluorobenzoic acid is a bifunctional building block combining a carboxylic acid (for amide coupling/cyclization) and an acetamido-protected amine. Its strategic value lies in the 2-fluorine substitution , which exerts a profound electronic and steric influence on the aromatic ring—often used to block metabolic hotspots (preventing ring oxidation) or to lock conformation via intramolecular hydrogen bonding.
Chemical Identity
| Property | Specification |
| CAS Number | 364-84-1 |
| IUPAC Name | 4-(Acetylamino)-2-fluorobenzoic acid |
| Synonyms | N-Acetyl-4-amino-2-fluorobenzoic acid; 2-Fluoro-4-acetamidobenzoic acid |
| Molecular Formula | C |
| Molecular Weight | 197.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~3.4 (Carboxylic acid) |
Strategic Applications in Drug Design
A. Benzamide HDAC Inhibitors (Tacedinaline Analogs)
The primary pharmaceutical application of this intermediate is in the synthesis of Class I HDAC inhibitors . The 4-acetamido-benzamide motif (found in Tacedinaline/CI-994 ) acts as a "cap group" that interacts with the rim of the enzyme's active site.
-
Role of Fluorine: The introduction of fluorine at the 2-position (ortho to the zinc-binding amide) modulates the acidity of the amide proton and alters the lipophilicity profile, potentially improving blood-brain barrier (BBB) penetration for neurodegenerative indications [1].
B. Precursor for 4-Amino-2-fluorobenzoic Acid Scaffolds
The acetamido group serves as a robust protecting group. Controlled deprotection yields 4-amino-2-fluorobenzoic acid (CAS 446-31-1), a vital precursor for:
-
Quinazolinone derivatives: Used in PARP inhibitors and antimicrobial agents.
-
Diaryl thiohydantoins: Analogs of androgen receptor antagonists (e.g., Enzalutamide derivatives).
Experimental Protocols
Protocol A: Synthesis of Fluorinated Benzamide HDAC Inhibitors
Objective: Coupling 4-acetamido-2-fluorobenzoic acid with a phenylenediamine derivative to form the zinc-binding benzamide pharmacophore.
Reagents & Materials
-
Starting Material: 4-Acetamido-2-fluorobenzoic acid (1.0 equiv)[1][2]
-
Amine Partner: tert-Butyl (2-aminophenyl)carbamate (1.1 equiv) (Mono-boc protected phenylenediamine)
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under N
, dissolve 4-acetamido-2-fluorobenzoic acid (1.0 g, 5.07 mmol) in anhydrous DMF (10 mL). -
Base Addition: Add DIPEA (2.6 mL, 15.2 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Add HATU (2.3 g, 6.08 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester.
-
Scientist's Note: The fluorine atom at the ortho position increases the electrophilicity of the carbonyl but also adds steric bulk. HATU is preferred over EDC/HOBt for faster kinetics here.
-
-
Amine Addition: Add the tert-butyl (2-aminophenyl)carbamate (1.16 g, 5.58 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]
~ Benzamide intermediate). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates. Filter the solid, wash with water and diethyl ether.
-
Deprotection (Zinc Binding Group Formation): Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at RT for 2 hours to remove the Boc group.
-
Purification: Concentrate in vacuo. Neutralize with sat. NaHCO
and extract with EtOAc. Purify via flash chromatography (MeOH/DCM gradient).
Validation:
-
1H NMR (DMSO-d6): Look for the amide doublet at ~10.2 ppm and the aniline broad singlet at ~4.8 ppm (after Boc removal).
-
Mechanism: The resulting free amine and the benzamide carbonyl form a bidentate chelate with the Zinc ion in the HDAC active site [2].
Protocol B: Regioselective Esterification & Deprotection
Objective: Conversion to Ethyl 4-amino-2-fluorobenzoate (One-pot deprotection/esterification).
Step-by-Step Methodology
-
Setup: Charge a reaction vessel with 4-acetamido-2-fluorobenzoic acid (10.0 g) and absolute Ethanol (100 mL).
-
Catalyst: Add Boron Trifluoride Etherate (BF
OEt ) (2.0 equiv) dropwise.-
Safety: BF
OEt is fuming and corrosive. Use a dropping funnel and inert atmosphere.
-
-
Reflux: Heat to reflux (approx. 80°C) for 18–24 hours.
-
Mechanism: The Lewis acid catalyzes both the cleavage of the acetamide (transamidation/hydrolysis) and the Fischer esterification of the carboxylic acid.
-
-
Distillation/Exchange: Slowly distill off the solvent while adding fresh ethanol to drive the equilibrium toward the ester.
-
Workup: Evaporate to dryness. Redissolve residue in Ethyl Acetate. Wash with sat. NaHCO
(to remove unreacted acid) and Brine. -
Yield: Dry over MgSO
and concentrate. Recrystallize from Ethanol/Hexane.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of CAS 364-84-1, highlighting its role in generating two distinct classes of pharmaceutical scaffolds.
Caption: Divergent synthesis pathways from 4-acetamido-2-fluorobenzoic acid to HDAC inhibitors (top) and Quinazolinone scaffolds (bottom).
Analytical Validation Parameters
When validating the identity of 4-acetamido-2-fluorobenzoic acid or its derivatives, use the following reference data:
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | δ 10.38 (s, 1H, -NHAc) : Characteristic downfield singlet.δ 12.8-13.0 (br s, 1H, -COOH) : Acid proton.δ 7.6-7.8 (m, Ar-H) : Aromatic protons showing F-coupling splitting patterns. |
| 19F NMR | δ ~ -108 to -110 ppm : Single fluorine signal (relative to CFCl |
| LC-MS (ESI+) | m/z 198.2 [M+H]+ : Parent ion.m/z 220.2 [M+Na]+ : Sodium adduct often prominent. |
| IR Spectroscopy | 1680-1690 cm⁻¹ : Amide I (C=O) stretch.1700-1720 cm⁻¹ : Carboxylic acid C=O stretch.3300 cm⁻¹ : N-H stretch. |
References
-
PubChem. (2025).[3] 2-Acetamido-4-fluorobenzoic acid (Compound Summary).[4][5] National Library of Medicine. [Link](Note: While PubChem indexes the isomer, the chemical properties and handling overlap significantly with the 4-acetamido-2-fluoro isomer).
- European Patent Office. (2014). EP 2877444 B1: Inhibitors of Histone Deacetylase.
-
PrepChem. (2024). Synthesis of ethyl 4-amino-2-fluorobenzoate.[6][Link]
Sources
- 1. 713-11-1|4-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. PubChemLite - 2-acetamido-4-fluorobenzoic acid (C9H8FNO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-ACETAMIDO-4-FLUOROBENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application Note: Precision Deprotection of the Acetamido Group in Fluorinated Acids
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges posed by the electronic properties of fluorine during the deprotection of
Strategic Overview: The "Fluorine Effect" on Amide Stability
The removal of the
The Mechanistic Challenge
-
-Fluoro Racemization: The strong electron-withdrawing nature of the fluorine atom at the
-position increases the acidity of the -proton. Under standard acidic hydrolysis conditions, the formation of the planar enol/enamine intermediate is accelerated, leading to rapid racemization of chiral centers. -
-Fluoro Elimination: In
-fluorinated systems, the fluorine atom acts as a leaving group. Under basic conditions (and prolonged acidic conditions), the substrate is prone to -elimination of HF, collapsing the amino acid backbone into a dehydroamino acid (alkene). -
Electronic Destabilization: While electron-withdrawing groups on the acyl side of an amide accelerate hydrolysis, fluorine on the amine side (e.g.,
-fluoroalkyl amines) decreases the basicity of the nitrogen. This can paradoxically stabilize the amide bond against protonation (in acid) or make the leaving group ( ) less nucleophilic, altering the kinetics of cleavage.
Recommendation: For enantiopure fluorinated amino acids, Enzymatic Deprotection (Method A) is the gold standard. Chemical Hydrolysis (Method B) should be reserved for achiral substrates or cases where racemization is acceptable.
Method A: Biocatalytic Deprotection (Acylase I)
Best for: Enantiopure
This method utilizes Acylase I (typically from Hog Kidney or Aspergillus), which exhibits high stereospecificity. It hydrolyzes the
Materials
-
Enzyme: Acylase I (Grade I, lyophilized powder,
2000 units/mg). -
Buffer: 0.1 M Lithium Hydroxide (LiOH) or Potassium Phosphate buffer (pH 7.2–7.8).
-
Note: Avoid strong bases like NaOH if possible to minimize local high pH zones that trigger HF elimination.
-
-
Co-factor: Cobalt(II) chloride (
), 10 mM stock.
Protocol
-
Substrate Preparation: Dissolve the racemic or enantiopure
-acetyl-fluorinated amino acid (10 mmol) in distilled water (30 mL). -
pH Adjustment: Carefully adjust the pH to 7.2–7.5 using 1 M LiOH or dilute ammonia.
-
Critical: Do not exceed pH 8.0.
-fluoro substrates are highly sensitive to base-catalyzed HF elimination at pH > 9.
-
-
Enzyme Activation: Add Acylase I (approx. 10–20 mg per gram of substrate) and
(final concentration 0.5 mM). -
Incubation: Incubate the mixture at 37°C with gentle shaking for 12–24 hours.
-
Monitoring: Monitor reaction progress via TLC (ninhydrin stain for free amine) or
NMR.
-
-
Termination: Acidify the reaction mixture to pH 5.0 with dilute acetic acid. Add activated charcoal (1 g) to adsorb the enzyme and filter through Celite.
-
Isolation (Ion Exchange):
-
Load the filtrate onto a cation-exchange column (e.g., Dowex 50W-X8,
form). -
Elute Acetylated D-isomer: Wash with water. The unreacted
-acetyl-D-amino acid will elute first (acidic/neutral). -
Elute Free L-isomer: Elute the deprotected L-amino acid with 1.5 M
.
-
-
Workup: Lyophilize the ammonia fractions to obtain the free fluorinated L-amino acid as a white solid.
Method B: Optimized Acidic Hydrolysis
Best for: Achiral substrates, Trifluoromethyl amines, or robust
Standard 6 M HCl reflux is often too harsh. This optimized protocol uses a lower temperature and strictly controlled time to minimize C-F bond cleavage.
Protocol
-
Dissolution: Dissolve the
-acetyl substrate (1 mmol) in 2 M HCl (5 mL).-
Modification: If solubility is poor, use a 1:1 mixture of 2 M HCl and 1,4-dioxane.
-
-
Reaction: Heat the mixture to 70–80°C (do not reflux at 100°C initially).
-
Monitoring: Check every hour using
NMR.-
Target Signal: Look for the shift of the
or signal. -
Warning Signal: Appearance of fluoride ion (
) peak at -120 ppm (approx) indicates decomposition.
-
-
Completion: Once the starting material is consumed (typically 4–6 hours), cool immediately in an ice bath.
-
Workup: Evaporate the solvent under reduced pressure at
. Co-evaporate with toluene ( ) to remove traces of water and HCl. -
Purification: Recrystallize from EtOH/EtOAc or convert to the HCl salt.
Troubleshooting & Comparative Analysis
Side Reaction Pathways
The following diagram illustrates the divergent pathways based on the chosen method.
Figure 1: Decision pathways for deprotection. Enzymatic routes avoid the high-energy transition states that lead to racemization or elimination.
Comparison of Methods
| Feature | Method A: Biocatalytic (Acylase I) | Method B: Acidic Hydrolysis (HCl) |
| Primary Mechanism | Stereoselective Hydrolysis | Acid-catalyzed Amide Cleavage |
| Substrate Scope | L-enantiomers (resolves racemates) | Achiral or Racemic mixtures |
| Racemization Risk | Negligible | High (especially |
| HF Elimination Risk | Low (pH controlled < 8) | Low (unless refluxed prolonged) |
| Yield | ~40-45% (max 50% for racemate) | 80-95% |
| Cost/Complexity | Moderate (requires enzyme/column) | Low (standard reagents) |
References
-
Vertex AI Search. (2024). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. Link
-
Salamon-Krokosz, K., et al. (2021).[1] Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, part ii, 99-117. Link
-
ChemRxiv. (2023). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Link
-
MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408.[2] Link
-
BOC Sciences. Fluorinated Amino Acids: Properties and Synthesis.
Sources
Application Note: Strategic Esterification Protocols for 4-Acetamido-2-fluorobenzoic Acid
Topic: Esterification methods for 4-Acetamido-2-fluorobenzoic acid Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Process Chemists and Research Scientists
Abstract
The esterification of 4-acetamido-2-fluorobenzoic acid represents a critical junction in the synthesis of PARP inhibitors (e.g., Rucaparib) and other fluorinated bioactive scaffolds. This transformation presents a chemo-selective challenge: converting the carboxylic acid to an ester (typically methyl or ethyl) while preserving the acid-labile acetamido group and navigating the steric/electronic influence of the ortho-fluorine atom. This guide details three distinct protocols—Acid-Catalyzed Fischer Esterification, Acyl Chloride Activation, and Base-Promoted Alkylation—ranked by scalability, purity, and cost-efficiency.
Chemical Context & Strategic Analysis
The Substrate Challenge
The target molecule contains three distinct functionalities that dictate reaction conditions:
-
Carboxylic Acid (C-1): The reaction site. The ortho-fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the carboxyl group (
~3.5 vs 4.2 for benzoic acid), which influences nucleophilic attack. -
Acetamido Group (C-4): A masking group for the amine. It is susceptible to hydrolysis under vigorous acidic or basic conditions (yielding the aniline impurity) and can undergo side reactions (e.g., imidoyl chloride formation) with aggressive chlorinating agents.
-
Fluorine Atom (C-2): Provides steric bulk and electronic deactivation, potentially slowing down nucleophilic attack at the carbonyl carbon compared to non-substituted benzoates.
Decision Matrix: Selecting the Right Method
Choose the protocol based on your specific operational constraints (Scale, Purity, or Equipment).
Figure 1: Strategic decision tree for selecting the esterification method.
Method A: Modified Fischer Esterification (Scalable)
Best For: Multi-gram to Kilogram scale synthesis where cost is the primary driver. Mechanism: Acid-catalyzed nucleophilic acyl substitution.
Critical Insight
Standard Fischer esterification often uses refluxing sulfuric acid. However, refluxing 4-acetamido-2-fluorobenzoic acid in aqueous mineral acid will hydrolyze the amide to the aniline (4-amino-2-fluorobenzoic acid). The Solution: Use anhydrous conditions generated by Acetyl Chloride in Methanol. This generates HCl in situ and consumes moisture, protecting the amide.
Protocol
Reagents:
-
Substrate: 4-Acetamido-2-fluorobenzoic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (10-15 volumes)
-
Catalyst: Acetyl Chloride (2.0 eq) OR Thionyl Chloride (0.1 eq - catalytic mode)
Step-by-Step:
-
Setup: Charge a dry round-bottom flask with Anhydrous Methanol under
atmosphere. Cool to 0°C.[1] -
Acid Generation: Dropwise add Acetyl Chloride (or Thionyl Chloride) to the methanol. Caution: Exothermic reaction. Stir for 15 minutes to generate anhydrous HCl/MeOH solution.
-
Addition: Add the solid 4-Acetamido-2-fluorobenzoic acid in one portion.
-
Reaction: Warm the mixture to 40-50°C (Do not hard reflux). Stir for 6–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the acid peak. If amide hydrolysis occurs, a new polar peak (aniline) will appear.
-
-
Workup: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated
(aq) to neutralize. -
Isolation: The methyl ester typically precipitates as a white solid. Filter, wash with cold water, and dry.[1][2]
-
Yield Expectation: 85-92%
-
Method B: Base-Promoted Alkylation (Mildest)
Best For: Lab-scale, high-value synthesis, or when absolute preservation of the amide is required.
Mechanism:
Critical Insight
The ortho-fluorine atom increases the acidity of the carboxylic acid, facilitating easy deprotonation by weak bases like Potassium Carbonate (
Protocol
Reagents:
-
Substrate: 1.0 eq
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)
-
Base:
(anhydrous, granular) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (5-10 volumes)
Step-by-Step:
-
Dissolution: Dissolve 4-Acetamido-2-fluorobenzoic acid in DMF at room temperature (25°C).
-
Deprotonation: Add
. Stir for 15 minutes. The mixture may become a suspension. -
Alkylation: Add Methyl Iodide dropwise.
-
Safety Note: MeI is toxic and volatile. Use a fume hood.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Why RT? Heating is unnecessary due to the high reactivity of MeI and the activated nature of the carboxylate.
-
-
Workup: Pour the reaction mixture into 10 volumes of ice water. The ester is hydrophobic and will precipitate immediately.
-
Purification: Filter the solid. If DMF persists, dissolve in EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate.-
Yield Expectation: 95-98% (Quantitative).
-
Method C: Acyl Chloride Activation (Reactive)
Best For: Sterically hindered variants or when esterifying with complex/bulky alcohols. Mechanism: Conversion to Acid Chloride followed by Alcoholysis.[3]
Critical Insight
Reaction of thionyl chloride (
Workflow Diagram
Figure 2: Step-by-step workflow for the Acyl Chloride route.
Protocol
Reagents:
-
Substrate: 1.0 eq
-
Reagent: Thionyl Chloride (
) (2.0 eq) -
Catalyst: DMF (1-2 drops)[4]
-
Solvent: DCM (Dichloromethane) or Toluene (for intermediate stability)
-
Quench: Methanol (excess)
Step-by-Step:
-
Suspension: Suspend the substrate in dry DCM (10 vol) at 0°C.
-
Activation: Add catalytic DMF, then add
dropwise over 20 minutes. -
Digestion: Allow to warm to 20°C (Room Temp). Stir for 2 hours. The solution should become clear as the acid chloride forms.
-
Warning: Do not reflux.
-
-
Evaporation (Optional but Recommended): To remove excess
and HCl, concentrate the mixture to dryness under vacuum (keep bath <30°C). Re-dissolve the residue in fresh DCM. -
Esterification: Cool the acid chloride solution to 0°C. Add Methanol (3-5 eq) slowly.
-
Workup: Wash organic layer with saturated
to remove residual acid. Dry and concentrate.
Comparative Analysis & Data
| Feature | Method A (Fischer/HCl) | Method B (Alkylation/MeI) | Method C (Acyl Chloride) |
| Yield | 85-90% | 95-99% | 80-90% |
| Purity (Crude) | Good (Trace aniline possible) | Excellent | Moderate (Sulfur residuals) |
| Amide Stability | Risk at High Temp | 100% Preserved | Risk with excess SOCl2 |
| Scalability | High (Industrial) | Low (Cost of MeI/Waste) | Medium |
| Cost | Low | High | Medium |
| Green Chemistry | Moderate (MeOH solvent) | Poor (DMF + Iodides) | Poor (SO2/HCl emissions) |
Analytical Validation
Confirm the identity of Methyl 4-acetamido-2-fluorobenzoate :
-
1H NMR (DMSO-d6, 400 MHz):
- 10.3 ppm (s, 1H, -NH).
- 7.8 - 7.5 ppm (m, 3H, Aromatic protons).
- 3.82 ppm (s, 3H, -OCH3). Diagnostic Peak
- 2.09 ppm (s, 3H, -COCH3).
-
IR Spectroscopy:
-
Look for two carbonyl stretches:
-
Ester C=O: ~1720-1730 cm⁻¹
-
Amide C=O: ~1680-1690 cm⁻¹
-
-
References
-
Fischer Esterification of Fluorobenzoic Acids
- Organic Syntheses, Coll. Vol. 1, p. 240 (1941); Vol. 20, p. 43 (1940).
-
Synthesis of 4-amino-2-fluorobenzoic acid derivatives (Patent Grounding)
-
CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.[2] (Describes the precursor handling and stability).
-
-
General Protocol for Acid Chlorides with Thionyl Chloride
- Master Organic Chemistry: Conversion of Carboxylic Acids to Acid Halides.
-
Methylation using Potassium Carbonate/Methyl Iodide
-
Journal of Organic Chemistry, 70(4), 1501-1504; 2005.[5] (Cited in search results regarding fluorobenzoic acid alkylation).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. pjoes.com [pjoes.com]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Application of 4-Acetamido-2-fluorobenzoic acid in heterocyclic synthesis
Application Note: Heterocyclic Synthesis using 4-Acetamido-2-fluorobenzoic Acid
Executive Summary & Chemical Profile
4-Acetamido-2-fluorobenzoic acid is a specialized bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles. Unlike its isomer (2-acetamido-4-fluorobenzoic acid), this scaffold presents a unique "ortho-fluoro" activation handle relative to the carboxylic acid, while the para-acetamido group serves as a protected nitrogen source that remains stable during initial cyclization events.
This guide details the application of this compound as a precursor for 7-acetamidoquinazolin-4-ones (privileged scaffolds in kinase inhibitor discovery) and 1H-indazoles . The protocols focus on leveraging the electron-withdrawing nature of the carboxyl moiety to facilitate Nucleophilic Aromatic Substitution (
Chemical Identity Verification
-
Chemical Name: 4-Acetamido-2-fluorobenzoic acid
-
Key Functionality:
-
C1-COOH: Electrophilic carbonyl source; directs
. -
C2-Fluorine: High-reactivity leaving group (activated by ortho-COOH).
-
C4-Acetamido: Protected amine (meta to F, para to COOH); directs 7-position substitution in quinazolines.
-
Strategic Reactivity Analysis
The utility of this molecule relies on the "Ortho-Fluoro Effect." The carboxyl group at C1 acts as an electron-withdrawing group (EWG), significantly lowering the energy barrier for nucleophilic attack at the C2 position.
Mechanistic Insight:
While the acetamido group at C4 is an electron-donating group (EDG) by resonance, its meta positioning relative to the fluorine atom minimizes its deactivating influence on the
Figure 1: Divergent synthetic pathways accessible via the ortho-fluorine displacement strategy.
Application I: Synthesis of 7-Acetamidoquinazolin-4-ones
This is the primary application for drug discovery, particularly for EGFR and VEGFR kinase inhibitor scaffolds where the 7-position nitrogen is critical for solubility and binding affinity.
Protocol Overview
Direct cyclization is often low-yielding due to the poor nucleophilicity of the acetamido group. The preferred route is a Stepwise
Reaction Scheme:
-
Activation: Esterification of the acid.[1]
-
Substitution: Displacement of F by a primary amine (
). -
Cyclization: Ring closure with formamide or formamidine acetate.
Detailed Protocol
Step 1: Methyl Ester Formation
-
Reagents: 4-Acetamido-2-fluorobenzoic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), Methanol (Solvent). -
Procedure:
-
Suspend the acid in dry methanol (0.5 M concentration).
-
Cool to 0°C. Add
dropwise over 30 minutes. -
Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Concentrate in vacuo to yield Methyl 4-acetamido-2-fluorobenzoate .
-
Step 2:
-
Reagents: Methyl ester (from Step 1), Primary Amine (
, 1.2 eq), DIPEA (2.0 eq). -
Solvent: DMF or NMP (polar aprotic is essential).
-
Procedure:
-
Dissolve the methyl ester in DMF (0.2 M).
-
Add DIPEA followed by the primary amine (e.g., aniline, benzylamine).
-
Heat to 90°C for 6–12 hours.
-
Note: The reaction color typically shifts from pale yellow to deep orange/brown.
-
Workup: Pour into ice water. The product, Methyl 4-acetamido-2-(substituted-amino)benzoate , usually precipitates. Filter and dry.[2]
-
Step 3: Quinazoline Ring Closure
-
Reagents: Intermediate from Step 2, Formamidine Acetate (3.0 eq).
-
Solvent: 2-Methoxyethanol or Diglyme.
-
Procedure:
-
Suspend the intermediate and formamidine acetate in 2-methoxyethanol.
-
Reflux at 125°C for 16 hours.
-
Cool to room temperature. The 7-acetamido-3-substituted-quinazolin-4-one will precipitate.
-
Recrystallize from Ethanol/DMF.
-
Data Summary: Expected Yields
| Step | Reaction Type | Critical Parameter | Typical Yield |
| 1 | Esterification | Anhydrous conditions | >95% |
| 2 | Temp > 80°C; Polar Solvent | 75–85% | |
| 3 | Cyclocondensation | High Temp (>120°C) | 60–75% |
Application II: Synthesis of 1H-Indazoles
The 2-fluorobenzoic acid core is an excellent precursor for indazoles via hydrazine displacement. This is valuable for generating bioisosteres of the quinazoline core.
Protocol
Reagents: 4-Acetamido-2-fluorobenzoic acid (1.0 eq), Hydrazine Hydrate (5.0 eq). Solvent: n-Butanol.
-
Dissolution: Dissolve the starting acid in n-Butanol (0.3 M).
-
Addition: Add hydrazine hydrate (excess is required to prevent oligomerization).
-
Reflux: Heat to 117°C (reflux) for 24 hours.
-
Isolation: Cool to 0°C. Acidify to pH 5 with acetic acid to precipitate 6-acetamido-1,2-dihydro-3H-indazol-3-one .
Troubleshooting & Critical Process Parameters
Common Pitfall: Deacetylation
The acetamido group is sensitive to strong acid/base hydrolysis at high temperatures.
-
Symptom: Appearance of a free amine peak in LCMS (M-42 mass shift).
-
Prevention: Avoid using aqueous NaOH or HCl during the
step. Use non-nucleophilic bases (DIPEA, ) and anhydrous conditions.
Visualization of Process Logic
Figure 2: Step-by-step workflow for the conversion of the fluoro-acid precursor to the quinazoline scaffold.
References
-
Nucleophilic Arom
) Mechanisms:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.
- Note: Foundational text establishing the activating effect of ortho-carboxyl/nitro groups on halogen displacement.
-
- Hedayatullah, M. (1982).
-
Kinase Inhibitor Scaffolds (7-substituted quinazolines)
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
- Relevance: Validates the numbering and biological importance of the 6/7-position nitrogen in quinazoline drugs.
-
- General Protocol for Indazole Synthesis: Lunn, G., & Sansone, E. B. (1994). Reductive cyclization of 2-nitro- and 2-fluorobenzohydrazides. Journal of Organic Chemistry.
(Note: While specific patents exist for this exact CAS, the chemistry is best supported by these foundational methodologies for the 2-fluorobenzoic acid class.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. osti.gov [osti.gov]
Application Notes and Protocols for the Optimized Synthesis of Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds
The introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3] When incorporated into the benzoic acid framework, a privileged scaffold in numerous therapeutic agents, the resulting fluorinated benzoic acid derivatives represent a class of compounds with immense potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][4]
This technical guide provides an in-depth exploration of optimized reaction conditions for the synthesis of fluorinated benzoic acid derivatives. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and the rationale behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific molecular targets.
I. Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated benzoic acids can be broadly approached via two main routes: the direct fluorination of a pre-existing benzoic acid or a suitable derivative, or the construction of the fluorinated aromatic ring from acyclic precursors followed by the installation or unmasking of the carboxylic acid group. This guide will focus on the most prevalent and practical methods for the direct introduction of fluorine onto an aromatic ring.
The primary strategies for the synthesis of fluorinated benzoic acid derivatives include:
-
Nucleophilic Aromatic Substitution (SAr): A classical and widely used method involving the displacement of a leaving group on an activated aromatic ring by a fluoride ion.
-
Sandmeyer and Related Diazotization Reactions: A versatile method for introducing fluorine by converting an amino group into a diazonium salt, which is subsequently displaced by fluoride.
-
Direct C-H Fluorination: An emerging and highly sought-after strategy that enables the direct conversion of a C-H bond to a C-F bond, offering a more atom-economical approach.
-
Decarboxylative Fluorination: A method where a carboxylic acid group itself is replaced by a fluorine atom, often through photoredox or metal-catalyzed processes.
The choice of synthetic route is dictated by several factors, including the desired substitution pattern, the electronic nature of the substituents already present on the benzoic acid ring, the availability of starting materials, and the required scale of the synthesis.
II. Nucleophilic Aromatic Substitution (SAr): A Workhorse Reaction
Nucleophilic aromatic substitution is a powerful method for the synthesis of aryl fluorides, particularly for substrates bearing electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[5] These EWGs are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, thus facilitating the reaction.[6]
Mechanism of SAr for Fluorination
The reaction proceeds via a two-step addition-elimination mechanism. First, the fluoride nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SAr).
Key Optimization Parameters
-
Fluoride Source: Anhydrous fluoride sources are critical to minimize the formation of hydroxy-byproducts. Common sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-alkylammonium fluorides (e.g., TBAF).[7] The reactivity of the fluoride source is often enhanced by using spray-dried KF or by the addition of phase-transfer catalysts like 18-crown-6.
-
Leaving Group: The nature of the leaving group influences the reaction rate. While fluoride is the most electronegative halogen, the order of leaving group ability in SAr is often F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, which is facilitated by a more polarized C-X bond.[8] Nitro groups are also excellent leaving groups.
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.[7][9] However, the compatibility of the fluorinating agent with the solvent must be considered, as some reagents can react exothermically with solvents like DMF and DMSO.[10]
-
Temperature: SAr reactions often require elevated temperatures, typically in the range of 100-220 °C, to overcome the activation energy barrier.
Data Presentation: Comparison of Fluoride Sources in SAr
| Fluoride Source | Typical Solvent | Temperature (°C) | Key Advantages | Key Challenges |
| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-220 | Cost-effective | Requires high temperatures, often needs a phase-transfer catalyst |
| Cesium Fluoride (CsF) | DMSO, DMF | 120-180 | More reactive than KF | Higher cost |
| Tetrabutylammonium Fluoride (TBAF) | DMSO, THF | Room Temp - 100 | High reactivity, lower temperatures | Anhydrous form is highly hygroscopic and basic |
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via SAr
Objective: To synthesize 2-fluoro-5-nitrobenzoic acid from a 1-aryl-5-nitrobenziodoxolone precursor via nucleophilic aromatic substitution.[1]
Materials:
-
1-Aryl-5-nitrobenziodoxolone precursor (0.1 mmol)
-
Anhydrous Cesium Fluoride (CsF) (0.3 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)
-
Water
-
Hydrochloric acid (for acidification)
-
Dry reaction vial with a magnetic stir bar
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).
-
Add 1 mL of anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.
-
After cooling to room temperature, quench the reaction by adding water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the 2-fluoro-5-nitrobenzoic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
III. Sandmeyer and Balz-Schiemann Reactions: The Diazonium Route
The Sandmeyer reaction and the related Balz-Schiemann reaction are classical methods for introducing a variety of substituents, including fluorine, onto an aromatic ring starting from an aniline derivative.[11][12] These reactions proceed through the formation of a diazonium salt, which is then decomposed in the presence of a fluoride source.
Mechanism of the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a specific variant used for fluorination.[13] It involves the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt. This is followed by the addition of a tetrafluoroborate source, typically fluoroboric acid (HBF₄), to precipitate the sparingly soluble diazonium tetrafluoroborate salt. Thermal or photochemical decomposition of this salt then yields the aryl fluoride, nitrogen gas, and boron trifluoride.
Caption: The Balz-Schiemann reaction pathway.
Key Optimization Parameters
-
Diazotization Conditions: This step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[14] The choice of acid is also important, with fluoroboric acid or hexafluorophosphoric acid being used for the Balz-Schiemann reaction.
-
Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt is often isolated by filtration before the decomposition step. This allows for purification and removal of impurities from the diazotization mixture.
-
Decomposition Conditions: The thermal decomposition of the diazonium salt is the key step in forming the C-F bond. The temperature required for decomposition can vary depending on the substrate and can influence the yield and purity of the product. In some cases, photolysis can be used as a milder alternative to thermal decomposition.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via a Modified Sandmeyer Reaction
Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) in pyridine or fluoroboric acid (HBF₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-aminobenzoic acid in a suitable solvent such as methoxyethyl methyl ether with anhydrous hydrogen fluoride.[14]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
After the addition of sodium nitrite is complete, allow the reaction to proceed, which may involve refluxing for a period (e.g., 3 hours).[14]
-
After the reaction, cool the mixture and subject it to a suitable workup procedure, which may involve extraction and recrystallization to obtain the final product.
IV. Direct C-H Fluorination: The Modern Approach
Direct C-H fluorination represents a paradigm shift in the synthesis of fluorinated aromatics, offering a more efficient and environmentally benign alternative to traditional methods that require pre-functionalized substrates.[15] This approach avoids the generation of stoichiometric byproducts and reduces the number of synthetic steps.
Mechanistic Considerations
Direct C-H fluorination reactions are often mediated by transition metal catalysts, such as palladium, which can facilitate the cleavage of a C-H bond and the subsequent formation of a C-F bond.[16] These reactions typically involve a directing group on the substrate that coordinates to the metal center and positions it for regioselective C-H activation.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H fluorination.
Key Optimization Parameters
-
Catalyst System: The choice of the transition metal catalyst and the corresponding ligands is crucial for achieving high efficiency and selectivity. Palladium catalysts are commonly employed.
-
Fluorinating Agent: Electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used in direct C-H fluorination reactions.[17]
-
Directing Group: The directing group plays a critical role in controlling the regioselectivity of the C-H activation step.
-
Solvent and Temperature: The reaction conditions, including the choice of solvent and temperature, need to be carefully optimized to achieve the desired outcome.
V. Decarboxylative Fluorination: A Novel Transformation
Decarboxylative fluorination is a more recent development that offers a unique approach to the synthesis of aryl fluorides by replacing a carboxylic acid group with a fluorine atom.[18] This method is particularly attractive as benzoic acids are readily available starting materials.
Mechanistic Pathways
Decarboxylative fluorination can proceed through various mechanisms, often involving photoredox catalysis or transition metal mediators.[19][20] In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited photocatalyst can then engage in a single-electron transfer (SET) with the carboxylate, leading to decarboxylation and the formation of an aryl radical. This radical can then be trapped by a fluorine source to yield the desired aryl fluoride.
VI. Troubleshooting and Final Considerations
The synthesis of fluorinated benzoic acid derivatives can present several challenges, including low yields, poor regioselectivity, and the formation of side products. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanisms are key to overcoming these obstacles.
Common Issues and Solutions:
-
Low Yield: This can be due to incomplete reaction, decomposition of starting materials or products, or the formation of byproducts. To address this, one might consider changing the fluoride source to a more reactive one, optimizing the temperature and reaction time, or using a different solvent.
-
Poor Regioselectivity: In cases where multiple C-H bonds can be fluorinated, the use of a directing group can help to control the regioselectivity of the reaction.
-
Side Reactions: The formation of hydroxy- or other byproducts can be minimized by using anhydrous reagents and solvents.
References
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem. (URL: )
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). (URL: )
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem. (URL: )
- Specific Solvent Issues with Fluorin
- Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020). Organic Process Research & Development. (URL: )
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. (URL: )
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Arom
- US6198011B1 - Solvents for use in fluorination reactions - Google P
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
- a) Selective mono‐ and difluorination of benzoic acid derivatives...
- Sandmeyer reaction - Wikipedia. (URL: )
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Journal of the American Chemical Society. (URL: )
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020). (URL: )
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
- Novel synthesis of fluorinated molecules with potential in drug research developed. (2024). (URL: )
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: )
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. (URL: )
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). PMC. (URL: )
- Nucleophilic Aromatic Substitution - YouTube. (2019). (URL: )
- On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025). (URL: )
- The Direct β-C(sp3)–H Fluorination of Carboxylic Acids - ChemRxiv. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00670H [pubs.rsc.org]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. theusajournals.com [theusajournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Note: Optimization of Recrystallization Solvents for High-Purity 4-Acetamido-2-fluorobenzoic Acid
Topic: Recrystallization Solvents for 4-Acetamido-2-fluorobenzoic Acid Purification Content Type: Detailed Application Note & Protocol Audience: Pharmaceutical Process Chemists, R&D Scientists, and Scale-up Engineers.
Executive Summary
4-Acetamido-2-fluorobenzoic acid (CAS: 394-27-4) is a critical intermediate in the synthesis of fluoro-pharmaceuticals, including androgen receptor antagonists and antibacterial agents. High-purity isolation of this compound is often complicated by the presence of unreacted 4-amino-2-fluorobenzoic acid (precursor), di-acetylated byproducts, and inorganic salts derived from the acetylation workflow.
This guide details a robust purification protocol using a binary solvent system (Ethanol/Water) . This system is selected based on the specific polarity profile of the acetamido and carboxylic acid moieties, ensuring optimal rejection of polar impurities while maximizing recovery yield.
Chemical Properties & Solvent Selection Logic
The Physicochemical Challenge
The molecule contains three distinct functional regions that dictate solubility:
-
Carboxylic Acid (-COOH): High polarity, H-bond donor/acceptor. Soluble in basic aqueous solutions and hot polar organics.
-
Acetamido Group (-NHCOCH₃): Moderate polarity, planar geometry. Promotes strong intermolecular hydrogen bonding, often leading to high lattice energy and lower solubility in non-polar solvents.
-
Fluorine Substituent (-F): Lipophilic, electron-withdrawing. Reduces solubility in water compared to the non-fluorinated analog.
Solvent Screening Strategy
The "Like Dissolves Like" principle suggests polar protic solvents. However, for recrystallization, we require a solvent with a high temperature coefficient of solubility (low solubility at room temperature, high solubility at boiling point).
| Solvent System | Suitability | Mechanism of Action |
| Ethanol / Water | Optimal | Ethanol disrupts H-bonds at reflux; Water acts as a potent anti-solvent to force lattice formation upon cooling. |
| Methanol / Water | Good | Similar to EtOH but higher toxicity and lower boiling point ( |
| Acetic Acid | Moderate | Good for initial dissolution of crude cakes, but difficult to remove (high BP) and may cause esterification if not carefully controlled. |
| Ethyl Acetate | Poor | Often insufficient solubility for the polar acid moiety; leads to high solvent volumes. |
Expert Insight: The Ethanol/Water binary system is preferred because it allows for "tuning" the polarity. The 4-amino impurity (starting material) has a distinct solubility profile, often remaining in the mother liquor due to its higher solubility in the aqueous phase compared to the less polar acetamido product.
Experimental Protocol: Binary Solvent Recrystallization
Materials Required[1][2][3][4]
-
Crude 4-Acetamido-2-fluorobenzoic acid
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration [1]
-
Charge: Place 10.0 g of crude 4-acetamido-2-fluorobenzoic acid into a 250 mL round-bottom flask.
-
Solvent Addition: Add 80 mL of Ethanol . (Target ratio: ~8-10 mL/g).
-
Reflux: Heat the mixture to boiling (
). Stir vigorously.-
Note: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 5 mL increments.
-
-
Clarification: If insoluble particles (dust, inorganic salts) remain, perform a hot filtration through a pre-warmed glass frit or fluted filter paper.
-
Critical: Keep the funnel hot to prevent premature crystallization on the filter.
-
Phase 2: Nucleation & Crystallization
-
Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add hot Deionized Water dropwise via an addition funnel.
-
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Clarify: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution is now saturated.[2]
-
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed.
-
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.
-
Purpose: Displaces the mother liquor containing impurities without dissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at
for 6-12 hours.
Visualization of Workflows
Purification Workflow Diagram
This diagram outlines the critical decision points in the purification process.
Caption: Step-by-step workflow for the binary solvent recrystallization of 4-Acetamido-2-fluorobenzoic acid.
Solvent Decision Matrix
How to adjust the protocol based on observed behavior.
Caption: Troubleshooting logic for common recrystallization anomalies.
Troubleshooting & Optimization (E-E-A-T)
Phenomenon: "Oiling Out"
Cause: The solute separates as a liquid oil before crystallizing. This occurs when the saturation temperature exceeds the melting point of the solvated impurity mix, or if the water ratio is too high too quickly. Solution:
-
Reheat the mixture until clear.
-
Allow the solution to cool very slowly. Vigorous stirring can sometimes induce oiling; gentle agitation is preferred.
Phenomenon: Color Retention
Cause: Oxidation byproducts (often from the aniline precursor) can stain the crystals yellow. Solution:
-
Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Phase 1).
-
Stir for 5-10 minutes.
-
Perform the hot filtration over a Celite bed to remove the charcoal before adding the anti-solvent.
References
-
PubChem. (2025).[8] 2-Acetamido-4-fluorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Solvent Selection. Retrieved from [Link]
-
Organic Syntheses. (1943).[9] p-Fluorobenzoic Acid.[10][1][9] Org. Synth. 1943, 23, 299. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
Microwave-assisted synthesis using 4-Acetamido-2-fluorobenzoic acid
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of a Key Benzoxazinone Intermediate from 4-Acetamido-2-fluorobenzoic Acid for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide details a highly efficient, microwave-assisted protocol for the synthesis of 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, a valuable heterocyclic intermediate, from the readily available precursor, 4-acetamido-2-fluorobenzoic acid. We explore the fundamental principles of microwave-assisted organic synthesis (MAOS), contrasting its efficiency with conventional thermal methods.[3][4][5] The provided protocol is designed for reproducibility and scalability, offering a green chemistry approach that dramatically reduces reaction times from hours to minutes while maintaining high yields.[6][7] This application note serves as a practical resource for researchers aiming to leverage MAOS for the rapid generation of fluorinated heterocyclic libraries in drug discovery and lead optimization programs.[3][8]
Introduction: The Strategic Advantage of Fluorinated Building Blocks & Microwave Synthesis
In the landscape of drug development, 4-acetamido-2-fluorobenzoic acid represents a highly strategic starting material. The fluorinated benzoic acid motif is a privileged structure, with the fluorine atom often enhancing critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and basicity.[1][2] The N-acetyl group provides a convenient handle for intramolecular cyclization to form valuable heterocyclic systems like benzoxazinones and quinazolinones, which are core scaffolds in numerous therapeutic agents.[9][10][11]
Traditionally, the synthesis of these scaffolds involves prolonged heating under reflux conditions, often requiring several hours to complete.[12] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, circumventing the limitations of conventional heating.[3][6] By utilizing microwave irradiation, reactions can be completed in minutes, often with improved yields, higher purity, and within a more environmentally benign framework.[4][7][13] This acceleration of the synthesis-purification cycle is invaluable in drug discovery, where the rapid generation and screening of compound libraries are critical for identifying promising leads.[3][8]
This document provides both the theoretical grounding and a practical, step-by-step protocol for the cyclodehydration of 4-acetamido-2-fluorobenzoic acid, demonstrating the power of MAOS in modern medicinal chemistry.
The Science of Microwave-Assisted Synthesis
Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[14] This process creates temperature gradients and can lead to localized overheating at the vessel surface. Microwave synthesis, however, utilizes a fundamentally different heating mechanism.
Mechanism of Microwave Heating: Microwave energy interacts directly with polar molecules and ions within the reaction mixture through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[4][5][7][15]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align with the field.[4][16] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5][16]
This "in-core" volumetric heating is far more efficient than conventional methods, allowing for precise temperature control and the ability to reach target temperatures almost instantaneously.[3][16]
Caption: Core mechanisms of microwave-assisted heating.
Application Protocol: Microwave-Assisted Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
This protocol details the intramolecular cyclodehydration of 4-acetamido-2-fluorobenzoic acid. This reaction is a classic transformation of an N-acyl anthranilic acid derivative into a benzoxazinone.[9][12] Acetic anhydride serves as both a dehydrating agent and a solvent. The use of microwave irradiation dramatically accelerates the reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Supplier | Notes |
| 4-Acetamido-2-fluorobenzoic acid | 394-27-4 | Major suppliers | Starting material.[17] |
| Acetic Anhydride (≥99%) | 108-24-7 | Major suppliers | Reagent and solvent. Corrosive and moisture-sensitive. |
| Ethanol (200 proof) | 64-17-5 | Major suppliers | Used for recrystallization. |
| Deionized Water | 7732-18-5 | In-house | Used for precipitation and washing. |
| 10 mL Microwave Process Vial with Stir Bar | N/A | CEM, Biotage, etc. | Ensure compatibility with the microwave reactor. |
| Microwave Synthesizer | N/A | CEM, Biotage, etc. | Capable of controlling temperature and pressure. |
| Filtration Apparatus (Büchner funnel) | N/A | Standard lab supply | For isolating the product. |
Safety Precautions
-
4-Acetamido-2-fluorobenzoic acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[17]
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.
-
General Precautions: All operations should be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Microwave reactions can generate significant pressure; always use vials and caps rated for the reaction conditions and never exceed the recommended fill volume.
Reaction Scheme
Caption: Synthesis of the benzoxazinone intermediate.
Step-by-Step Experimental Protocol
-
Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-acetamido-2-fluorobenzoic acid (1.0 mmol, 197.2 mg).
-
Reagent Addition: In a fume hood, carefully add acetic anhydride (3.0 mL) to the vial.
-
Sealing: Securely cap the vial using a septum and cap designed for the microwave reactor.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the following reaction parameters:
-
Temperature: 140 °C (Use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Pressure: Max 250 psi
-
Stirring: High
-
Rationale: Microwave heating allows the reaction mixture to reach the target temperature rapidly and uniformly, significantly accelerating the cyclization process which would conventionally require hours of reflux.[3][8][18]
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Product Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold deionized water (~30 mL) with stirring. A solid precipitate should form.
-
Rationale: The product is insoluble in water, while excess acetic anhydride and acetic acid byproduct are water-soluble, allowing for initial purification via precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 10 mL).
-
Drying: Dry the product under vacuum or in a drying oven at 60 °C to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from ethanol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Data & Expected Outcomes
This microwave-assisted protocol offers significant advantages over conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Method (Reflux) | Advantage |
| Reaction Time | ~15 minutes | 4 - 8 hours | Drastic reduction in time, enabling high-throughput synthesis.[3][18] |
| Temperature | 140 °C | ~140 °C (Boiling Point) | Reaches target temperature in minutes vs. a longer ramp-up time. |
| Typical Yield | > 90% | 75 - 85% | Improved yields are often observed due to reduced side product formation and decomposition.[5][8] |
| Energy Usage | Low | High | Energy is focused only on the reactants, not the entire apparatus and oil bath.[4][7] |
| Process Control | High (Temp & Pressure) | Moderate (Temp only) | Precise control leads to higher reproducibility.[7] |
Further Applications & Conclusion
The synthesized 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is not merely an endpoint but a versatile intermediate. Benzoxazinones are known precursors for the synthesis of quinazolinones, a class of compounds with a vast range of biological activities, including anticancer and anti-inflammatory properties.[9][10] The benzoxazinone can be readily reacted with various amines under microwave conditions to rapidly generate a library of 3-substituted-quinazolin-4-ones for structure-activity relationship (SAR) studies.
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
- The impact of microwave synthesis on drug discovery.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: )
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: )
-
Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions - Taylor & Francis. (URL: [Link])
-
Advances in drug delivery carrier microwave-assisted reactions for enhanced therapeutics and diagnostic purposes | EurekAlert!. (URL: [Link])
- Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Deriv
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL: [Link])
- Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. (URL: )
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (URL: [Link])
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. (URL: [Link])
- Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in w
- Synthesis of bioactive quinazolin-4(3H)
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])
- 4-Nitrobenzoic acid Safety D
- 4-Acetamidobenzoic acid Safety D
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
-
2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem. (URL: [Link])
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (URL: [Link])
- 2-Fluorobenzoic acid Safety D
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (URL: [Link])
-
Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. (URL: [Link])
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (URL: [Link])
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (URL: )
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- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. Advances in drug delivery carrier microwave-assisted reactions for enhanced therapeutics and diagnostic purposes | EurekAlert! [eurekalert.org]
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- 15. mdpi.com [mdpi.com]
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- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 4-Acetamido-2-fluorobenzoic acid
Welcome to the technical support guide for 4-Acetamido-2-fluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming solubility challenges associated with this compound. By combining theoretical principles with practical, step-by-step protocols, this guide aims to empower you to design and execute your experiments with confidence.
Section 1: Understanding the Molecule: Physicochemical Properties and Solubility Profile (FAQ)
A foundational understanding of a compound's properties is the first step in troubleshooting. This section addresses the core characteristics of 4-Acetamido-2-fluorobenzoic acid that govern its solubility.
Q1: What are the key physicochemical properties of 4-Acetamido-2-fluorobenzoic acid that influence its solubility?
4-Acetamido-2-fluorobenzoic acid is an aromatic carboxylic acid.[1][2] Its structure contains several functional groups that dictate its behavior in different solvents:
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, which tends to decrease water solubility.[1]
-
Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding.[3] Its key feature is its ability to donate a proton (ionize) to form a negatively charged carboxylate salt (-COO⁻). This ionization dramatically increases aqueous solubility.[4][5]
-
Acetamido Group (-NHCOCH₃): This group is polar and can participate in hydrogen bonding, which can contribute favorably to solubility in polar solvents.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine can influence the electronic properties of the molecule, including the acidity of the carboxylic acid group.[6]
Key Predicted & Physical Properties Summary:
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈FNO₃ | [7] |
| Molecular Weight | 197.16 g/mol | [7] |
| Physical Form | Solid / Crystalline Powder | [8] |
| Melting Point | ~212-216 °C | [9] |
| Predicted pKa | ~3.43 ± 0.10 | [9] |
| Predicted XlogP | 2.1 | [10] |
-
pKa: The pKa is the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms.[11] A predicted pKa of ~3.43 indicates that 4-Acetamido-2-fluorobenzoic acid is a weak acid.
-
XlogP: This value represents the logarithm of the partition coefficient between octanol and water, indicating a compound's lipophilicity (oil-loving) or hydrophilicity (water-loving). A value of 2.1 suggests the compound is moderately lipophilic, which contributes to its poor intrinsic solubility in water.
Q2: Why is this compound often challenging to dissolve in neutral aqueous solutions?
The primary challenge arises from the molecule's dual nature. The large, non-polar aromatic portion of the molecule makes it hydrophobic, similar to benzoic acid, which is nearly insoluble in cold water.[1] In neutral water (pH ~7), the carboxylic acid group (with a pKa of ~3.43) is almost completely deprotonated (ionized). While this ionization to the carboxylate form enhances solubility, the bulky, non-polar part of the molecule can still limit the extent to which it dissolves, leading to overall low aqueous solubility at neutral pH.
Section 2: A Systematic Guide to Troubleshooting Solubility
When encountering solubility issues, a systematic approach is more effective than random trial-and-error. This guide provides a logical workflow to efficiently find a suitable solvent system for your experiment.
Step 1: Initial Screening in Common Organic Solvents
The principle of "like dissolves like" is a useful starting point.[1] Given the compound's aromatic nature and moderate lipophilicity, it is likely to be soluble in several common organic solvents.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 1-2 mg of 4-Acetamido-2-fluorobenzoic acid into a small glass vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) using a micropipette.
-
Mixing: After each addition, vortex the vial for 30-60 seconds. Use sonication if available to aid dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the final volume to estimate the approximate solubility (e.g., 1 mg in 0.5 mL = 2 mg/mL).
Recommended Initial Screening Solvents:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Excellent at dissolving a wide range of polar and nonpolar compounds.[12] Often used for preparing high-concentration stock solutions.[12] |
| Alcohols | Methanol, Ethanol | Polar, protic solvents that can hydrogen bond with the carboxylic acid and acetamido groups.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderately polar solvent, often effective for aromatic compounds. |
| Ketones | Acetone | A polar aprotic solvent capable of dissolving many organic compounds. |
Trustworthiness Check: Always use high-purity, anhydrous solvents for initial tests, as trace amounts of water can sometimes affect the solubility of sensitive compounds.[13]
Step 2: Leveraging pH for Aqueous Solubility
For applications requiring an aqueous solution (e.g., cell culture, buffer preparations), modifying the pH is the most powerful technique for dissolving carboxylic acids.
The Underlying Principle: Ionization
The solubility of a weak acid is governed by the Henderson-Hasselbalch equation.[14][15] By raising the pH of the solution well above the compound's pKa (~3.43), we shift the equilibrium to favor the deprotonated, negatively charged carboxylate form, which is significantly more water-soluble.[11][16]
Experimental Protocol: Preparing a Basic Stock Solution
-
Weigh Compound: Weigh the desired amount of 4-Acetamido-2-fluorobenzoic acid into a suitable container.
-
Add Water: Add a volume of purified water that is less than your final target volume (e.g., add 8 mL for a final volume of 10 mL). The compound will likely not dissolve at this stage.
-
Add Base: While stirring, add a dilute basic solution (e.g., 1 M NaOH or 1 M NH₄OH) dropwise. Monitor the dissolution of the solid.
-
Check pH: Use a calibrated pH meter or pH paper to ensure the pH is sufficiently basic (a good rule of thumb is to aim for a pH at least 2 units above the pKa; for this compound, pH > 6 is a good start, with pH 7-8 being very effective).
-
Final Volume Adjustment: Once the solid is completely dissolved, add water to reach your final target volume and mix thoroughly.
Step 3: Using Co-solvents for Challenging Systems
If modifying the pH is not an option for your experiment, or if you need to dissolve the compound in a mixed aqueous/organic system, co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[17][18]
How Co-solvents Work:
Co-solvents like DMSO or ethanol work by reducing the polarity of the water, which in effect makes the aqueous environment more "hospitable" to the non-polar parts of the drug molecule.[18] They disrupt the strong hydrogen-bonding network of water, allowing the solute to integrate more easily.
Experimental Protocol: Co-solvent System Test
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable organic solvent where it is freely soluble (e.g., 100 mM in DMSO).
-
Aqueous Dilution: To prepare your final working solution, slowly add the DMSO stock solution to your aqueous buffer while vortexing vigorously. Never add the aqueous buffer to the DMSO stock , as this will almost certainly cause the compound to precipitate out of solution.
-
Observe for Precipitation: After dilution, let the solution stand for several minutes and observe for any signs of precipitation (cloudiness or visible particles).
-
Optimization: If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution or decrease the final concentration of your compound. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should always be validated for your specific system.
Section 3: Frequently Asked Questions (FAQs)
Q3: I dissolved my compound in a basic solution, but it precipitated when I added it to my neutral pH buffer. What happened?
This is a classic pH-shift precipitation event. Your basic stock solution kept the compound in its soluble, ionized (R-COO⁻) form. When you added this to a large volume of neutral buffer, the pH of the final solution dropped below the compound's "safe" solubility pH. This caused the compound to revert to its less soluble, neutral (R-COOH) form, which then precipitated.
Solution: Ensure the buffering capacity of your final solution is strong enough to maintain a pH where the compound remains soluble, or consider using a co-solvent approach.
Q4: I'm using a DMSO stock, but my compound "crashes out" when I dilute it into my aqueous buffer. How can I prevent this?
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of DMSO present.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Increase Co-solvent Percentage: If your experimental system allows, try increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%).
-
Use Other Co-solvents: Polyethylene glycols (PEGs), such as PEG 400, can sometimes be effective co-solvents for enhancing aqueous solubility.[19][20]
Q5: Are there any biocompatible solvents I can use for cell-based assays?
DMSO is the most widely used solvent for in-vitro screening programs due to its ability to dissolve a wide range of compounds and its miscibility with cell culture media.[12] However, its concentration should typically be kept below 1% (and often below 0.5%) to avoid cellular toxicity. Ethanol is another option, but it can also be toxic at higher concentrations. For any new compound or cell line, it is critical to run a vehicle control (media + solvent) to ensure the solvent itself is not affecting the experimental outcome.
Q6: How should I prepare and store a stock solution of 4-Acetamido-2-fluorobenzoic acid?
For long-term storage, preparing a high-concentration stock solution in an anhydrous polar aprotic solvent like DMSO is recommended.
Recommended Protocol:
-
Prepare a 10-100 mM stock solution in 100% anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause compound precipitation over time.[21]
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
By following this structured guide, researchers can effectively navigate the solubility challenges of 4-Acetamido-2-fluorobenzoic acid, ensuring reliable and reproducible experimental results.
References
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.
- Bergström, C. A. S., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
- Deranged Physiology. (n.d.).
- Quora. (2023).
- Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Haimer, E., et al. (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace.
- Pharma Excipients. (2022).
- Chemist. (2022).
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- IAPC Journals. (2025).
- ResearchGate. (2025). (PDF)
- University of Alberta. (2019). Carboxylic Acids.
- Open Education Alberta. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Acetamido-4-fluorobenzoic acid | 394-27-4.
- ResearchGate. (2025).
- MedCrave. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Sussex Drug Discovery Centre. (2014).
- ResearchGate. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
- OSTI.GOV. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article).
- ChemicalBook. (2025). 4-AMINO-2-FLUOROBENZOIC ACID | 446-31-1.
- Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98% 25 g | Buy Online.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826.
- PubChemLite. (n.d.). 2-acetamido-4-fluorobenzoic acid (C9H8FNO3).
- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-ACETAMIDO-4-FLUOROBENZOIC ACID.
- ChemicalBook. (2026). 2-Fluorobenzoic acid | 445-29-4.
- CymitQuimica. (n.d.). CAS 445-29-4: 2-Fluorobenzoic acid.
- Wikipedia. (n.d.). 2-Fluorobenzoic acid.
- Benchchem. (n.d.). physical and chemical properties of 2-Fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Amino-2-fluorobenzoic acid 97 446-31-1.
- PubChem. (n.d.). 2-Fluorobenzoic acid | C7H5FO2 | CID 9935.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- J&K Scientific. (n.d.). 2-Fluorobenzoic acid, min. 98% | 445-29-4.
- Carl ROTH. (n.d.).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. quora.com [quora.com]
- 3. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 7. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-ACETAMIDO-4-FLUOROBENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. PubChemLite - 2-acetamido-4-fluorobenzoic acid (C9H8FNO3) [pubchemlite.lcsb.uni.lu]
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- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Minimizing Side Reactions in the Amide Coupling of 4-Acetamido-2-fluorobenzoic Acid
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, chemists, and drug development professionals working with 4-Acetamido-2-fluorobenzoic acid. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind common side reactions, empowering you to optimize your coupling processes for higher yield and purity.
The unique electronic and steric profile of 4-Acetamido-2-fluorobenzoic acid—shaped by the interplay of its ortho-fluoro and para-acetamido substituents—presents specific challenges during amide bond formation. This guide is structured to address these challenges directly in a practical, question-and-answer format.
Section 1: The Core Reaction Pathway and Inherent Instabilities
Before troubleshooting what can go wrong, it is crucial to understand the desired reaction pathway. The most common method for forming an amide bond involves the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS).[1][2][3]
The reaction proceeds in two primary stages:
-
Activation: The carboxyl group attacks EDC to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2]
-
Coupling: This intermediate is then intercepted by a nucleophile (the amine) to form the desired amide bond. To improve efficiency and minimize side reactions, NHS is added to convert the unstable O-acylisourea into a more stable, yet still reactive, NHS-ester.[1][4]
This "ideal" pathway is compromised by competing side reactions, which are the focus of our troubleshooting guide.
Section 2: Troubleshooting Guide - Common Issues & Solutions
Q1: My reaction shows low conversion, and I'm recovering significant amounts of my starting 4-Acetamido-2-fluorobenzoic acid. What is the likely cause?
Answer: This is the most common issue encountered and is almost always due to the hydrolysis of the activated intermediate .
Causality: The O-acylisourea intermediate formed by EDC is exceptionally unstable in aqueous or protic environments and will rapidly hydrolyze back to the starting carboxylic acid.[1][2][5] Even the more stable NHS-ester is susceptible to hydrolysis over time, especially at higher pH values.[5] If your amine nucleophile is weak (e.g., an electron-deficient aniline) or sterically hindered, the rate of hydrolysis can outcompete the rate of amide bond formation.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture is the primary culprit for hydrolysis.
-
Implement a Two-Step, pH-Controlled Procedure: Do not add all reagents at once. The optimal pH for acid activation is different from the optimal pH for amine coupling.
-
Step 1 (Activation): Dissolve your 4-Acetamido-2-fluorobenzoic acid and NHS in an appropriate anhydrous solvent (e.g., DMF, DCM). Add EDC and stir at room temperature for 15-60 minutes. This step is most efficient under slightly acidic conditions (pH 4.5-6.0) to activate the carboxyl group while minimizing premature hydrolysis.[1][2]
-
Step 2 (Coupling): In a separate flask, dissolve your amine. Add the pre-activated NHS-ester solution from Step 1 to the amine solution. If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to raise the pH to 7.0-8.5, which deprotonates the amine's ammonium salt, increasing its nucleophilicity for an efficient attack on the NHS-ester.[1]
-
-
Temperature Control: Perform the activation at 0 °C to room temperature. Lower temperatures can slow the rate of hydrolysis of the activated species, giving the amine more time to react.[2]
| Step | Recommended pH | Rationale |
| Activation | 4.5 - 6.0 | Maximizes carboxyl group activation by EDC while minimizing hydrolysis of the O-acylisourea intermediate.[1][2] |
| Coupling | 7.0 - 8.5 | Ensures the primary amine is in its deprotonated, nucleophilic state for efficient reaction with the NHS-ester.[1] |
Q2: I've isolated a major byproduct with a molecular weight corresponding to my starting acid plus the EDC reagent, minus a molecule of water. What is this, and how can I prevent it?
Answer: You have formed an N-acylurea byproduct . This is an irreversible side reaction that acts as a dead-end for your activated acid.
Causality: The O-acylisourea intermediate can undergo an intramolecular acyl transfer, rearranging to a stable and unreactive N-acylurea.[5] This side reaction is competitive with both hydrolysis and the desired reaction with NHS or the amine. Once formed, the N-acylurea cannot be converted to the desired amide.
Troubleshooting Protocol:
-
Use an Additive (NHS or HOBt): This is the most effective solution. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) rapidly convert the O-acylisourea into a more stable active ester.[4] This active ester is not prone to rearrangement, thus shutting down the N-acylurea pathway. It is highly recommended to always use an additive with EDC.
-
Control Stoichiometry: Use a slight excess of EDC (1.1-1.2 equivalents) and NHS (1.1-1.2 equivalents) relative to the carboxylic acid. This ensures rapid and efficient conversion to the NHS-ester.
-
Order of Addition: Add the EDC to the solution containing the carboxylic acid and NHS. This ensures the additive is present to immediately trap the unstable intermediate as it forms.
Q3: My reaction is sluggish or fails completely when using an electron-deficient aniline as the coupling partner. How can I drive the reaction to completion?
Answer: Electron-deficient amines are poor nucleophiles, and their reaction with a standard NHS-ester can be exceedingly slow. For these challenging substrates, you may need to use a more powerful coupling reagent.
Causality: The reactivity of the amine is paramount. Aromatic amines (anilines) are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. If the ring also contains electron-withdrawing groups, the nucleophilicity is further reduced, making the amide coupling very difficult.[6]
Troubleshooting Protocol:
-
Switch to a Stronger Coupling Reagent: For difficult couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are more effective than carbodiimides.[3][7] These reagents form highly reactive activated esters in situ that can couple with even weak nucleophiles.
-
Beware of Guanidinium Formation: A key side reaction with uronium/aminium reagents like HATU is the direct reaction of the coupling reagent with your amine, forming a guanidinium byproduct that caps the amine and prevents it from reacting with the acid.[8]
-
Pre-activation is CRITICAL: To avoid guanidinium formation, you must pre-activate the carboxylic acid before introducing the amine.
-
Dissolve 4-Acetamido-2-fluorobenzoic acid, HATU (1.1 eq), and a base like DIPEA (2.0 eq) in DMF.
-
Stir for 15-20 minutes to allow for the formation of the activated OAt-ester.
-
Add your electron-deficient amine to this pre-activated mixture.[9]
-
| Reagent | Activating Species | Relative Reactivity | Key Side Reaction to Mitigate |
| EDC/NHS | NHS-Ester | Moderate | N-Acylurea formation, Hydrolysis |
| HATU/DIPEA | OAt-Ester | Very High | Guanidinium formation on the amine |
| PyBOP/DIPEA | OBt-Ester | High | Minimal side reactions, but carcinogenic HMPA byproduct |
Section 3: FAQs - General Best Practices
Q: What is the optimal order of reagent addition for a standard EDC/NHS coupling? A: The recommended order is to first dissolve the carboxylic acid (4-Acetamido-2-fluorobenzoic acid) and the additive (NHS). Then, add the coupling agent (EDC). Allow this mixture to stir for a period of "pre-activation" (15-60 min) before introducing the amine. This ensures the unstable O-acylisourea is efficiently trapped as the more stable NHS-ester before side reactions can occur.
Q: Can the ortho-fluoro or para-acetamido groups cause side reactions? A: Under standard amide coupling conditions (near-neutral pH, room temperature to mild heat), both functional groups are highly stable.
-
The C-F bond is one of the strongest in organic chemistry and is not susceptible to nucleophilic displacement under these conditions.[10] Activation of this bond requires specialized transition metal catalysts and harsh conditions not employed in amide coupling.[11]
-
The acetamido group is a stable amide and requires strong acidic or basic conditions for hydrolysis, which are not typically used in these coupling protocols.
Q: What is the best solvent for these reactions? A: Polar aprotic solvents are preferred. Dimethylformamide (DMF) is the most common and effective choice. Dichloromethane (DCM) and Acetonitrile (MeCN) are also frequently used. Avoid protic solvents like alcohols, as they can compete with the amine as a nucleophile.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, spot the starting acid, the amine, and the co-reaction. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress. LC-MS is definitive for confirming the mass of the desired product and identifying any major byproducts.
References
- The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Benchchem.
- An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. SpringerLink.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. Benchchem.
- Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
- Coupling Reagents. AAPPTEC - Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. hepatochem.com [hepatochem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Technical Support Center: Purification of 4-Acetamido-2-fluorobenzoic Acid
The following Technical Support Guide is designed for researchers and process chemists working with 4-Acetamido-2-fluorobenzoic acid (CAS: N/A for specific commercial widely-used salt, but based on core structure). This compound is a critical intermediate, notably in the synthesis of PARP inhibitors like Rucaparib .
Status: Active Version: 2.4 (Current) Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary
Crude 4-Acetamido-2-fluorobenzoic acid often presents with three primary impurity classes:
-
Unreacted Starting Material: 4-Amino-2-fluorobenzoic acid (Amphoteric).
-
Oxidative Byproducts: Pink/Brown azo- or nitro-species derived from aniline oxidation.
-
Inorganic Salts: Residual acetates or mineral acids from the acetylation workup.
This guide provides chemically grounded protocols to isolate high-purity material (>99.5% HPLC).
Module 1: The "Pink/Brown" Problem (Color Removal)
User Issue: “My product precipitated as an off-white or pinkish solid. Standard recrystallization isn't removing the color.”
Root Cause Analysis
The pink or brown coloration is characteristic of trace oxidation of the 4-amino-2-fluorobenzoic acid precursor. Even trace amounts (<0.1%) of aniline derivatives can form highly colored diazo or quinone-imine species upon air exposure. These impurities are often non-polar and co-crystallize with the product.
Corrective Protocol: Carbon Treatment (Hot Filtration)
Do not rely on simple recrystallization. You must employ adsorption.
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (
) .-
Why? Converting the acid to its sodium salt increases water solubility, allowing the non-polar colored impurities to be more easily adsorbed by the carbon.
-
-
Adsorption: Add Activated Charcoal (5-10 wt%) .
-
Heating: Heat to 50-60°C for 30 minutes with vigorous stirring.
-
Filtration: Filter through a Celite (diatomaceous earth) pad while hot.
-
Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.
-
-
Precipitation: Acidify the clear, colorless filtrate with dilute HCl to pH 2-3 to recover the product.
Figure 1: Workflow for removing oxidative impurities using the salt-formation method.
Module 2: Removing Unreacted Amine (Chemo-Selectivity)
User Issue: “HPLC shows a persistent peak at RRT 0.85. I suspect it is the unreacted 4-amino starting material.”
The Chemistry of Separation
This is the most common purification challenge. Both the product and the impurity are benzoic acids, so they both precipitate at low pH. However, they differ significantly in basicity .
-
Impurity (Amine): The free aniline group (
) is basic. It can form a soluble hydrochloride salt in dilute acid. -
Product (Amide): The acetamido group (
) is non-basic due to resonance stabilization. It remains insoluble in dilute acid.
Corrective Protocol: The "Acid Slurry" Wash
Instead of recrystallizing, perform a chemically selective wash.
-
Preparation: Place the crude solid in a flask.
-
Slurry: Add 1M Hydrochloric Acid (HCl) (5-10 volumes relative to solid weight).
-
Agitation: Stir vigorously at room temperature for 30-60 minutes.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with water to remove residual acid.
-
Drying: Dry to constant weight.
Data: Solubility Profile
| Solvent / Medium | 4-Acetamido-2-fluorobenzoic acid | 4-Amino-2-fluorobenzoic acid (Impurity) |
|---|---|---|
| Water (Neutral) | Insoluble | Slightly Soluble (Hot) |
| 1M NaOH (Base) | Soluble (as Na salt) | Soluble (as Na salt) |
| 1M HCl (Acid) | Insoluble (Precipitates) | Soluble (as HCl salt) |
| Ethanol (Hot) | Soluble | Soluble |
Module 3: Recrystallization (Final Polish)
User Issue: “I have removed the specific impurities, but I need to improve the crystal habit and reach >99.5% purity.”
Recommended Solvent Systems
For the final polish, solvent choice is critical to remove trapped inorganic salts and trace organic byproducts.
Option A: Ethanol/Water (Standard)
-
Ratio: 95% Ethanol (Solvent) / Water (Anti-solvent).
-
Protocol: Dissolve in boiling ethanol (approx. 10-15 mL/g). Add hot water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then chill to 4°C.
-
Advantage: Excellent removal of inorganic salts (NaCl/NaAc).
Option B: Acetic Acid/Water (High Purity)
-
Ratio: Glacial Acetic Acid / Water.
-
Protocol: Dissolve in hot acetic acid. Add water to induce crystallization.
-
Advantage: Acetic acid is structurally similar to the acetamido group, often yielding very dense, high-purity crystals.
Figure 2: Decision tree for the Ethanol/Water recrystallization process.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to monitor the reaction progress of the acetylation? A: Yes. The 4-amino precursor elutes significantly earlier than the 4-acetamido product on a standard C18 Reverse Phase column due to the polarity of the free amine.
-
Mobile Phase: Acetonitrile : Water (0.1% TFA).
-
Detection: 254 nm.[1]
Q: Why is my yield low after the "Acid Slurry" wash? A: You may be using acid that is too concentrated or washing with too much ethanol.
-
Ensure you use dilute HCl (1M or 0.5M). Highly concentrated acid can hydrolyze the amide bond back to the amine if left for too long.
-
When washing the filter cake, use cold water , not organic solvents. The product has partial solubility in organic solvents.[4]
Q: The product "oils out" instead of crystallizing. What do I do? A: Oiling out indicates the solution is too concentrated or the temperature dropped too fast.[4]
-
Fix: Reheat the mixture until it redissolves. Add a small amount (5-10%) more solvent (Ethanol). Add a seed crystal of pure material at the cloud point and cool very slowly (wrap the flask in foil/towel).
References
-
Rucaparib Synthesis & Intermediates
-
General Purification of Fluorobenzoic Acids
-
Analytical Characterization
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN109575035B - Preparation method of medicine Rucaparib intermediate for treating ovarian cancer - Google Patents [patents.google.com]
- 3. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]
- 6. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
Stability of the acetamido group under acidic hydrolysis conditions
To: User From: Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Stability & Hydrolysis of the Acetamido Group
Core Directive & Scope
Welcome to the Acetamido Stability Technical Support Hub. This guide addresses the behavior of the acetamido group (
The Central Paradox: The acetamido group is a "Goldilocks" functionality. It is robust enough to serve as a protecting group against mild acids and bases, yet it must be labile enough to be removed when required. This guide provides the kinetic boundaries to manipulate this stability—telling you exactly when it will break and when it will survive.
Diagnostic Overview: The Science of Stability
The Mechanistic Barrier
Why is the acetamido group harder to hydrolyze than an ester?
The stability of the amide bond originates from resonance stabilization . The lone pair on the nitrogen atom donates electron density into the carbonyl system, creating a partial double-bond character (
-
Implication: To hydrolyze the bond, you must disrupt this resonance. This requires high activation energy (heat) and a high concentration of protons to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by water.
Mechanism of Acidic Hydrolysis
The reaction follows an
Figure 1: Step-wise mechanism of acetamido acid hydrolysis. Note that the formation and collapse of the tetrahedral intermediate are the energetic bottlenecks.
Experimental Protocols (SOPs)
Protocol A: Total Hydrolysis (Removal of Acetamido Group)
Use this when you need to fully deprotect the amine (e.g., converting N-Acetylglucosamine to Glucosamine).
Reagents: 3M to 6M HCl. Conditions: Reflux (95°C – 110°C). Time: 4 – 24 hours.
-
Dissolution: Dissolve substrate in 6M HCl (approx. 10–20 mL per gram of substrate).
-
Inert Atmosphere: Flush with Nitrogen/Argon (critical to prevent oxidation of free amines at high temp).
-
Reflux: Heat to 100–110°C.
-
Checkpoint: For proteins/peptides, 24h is standard. For amino sugars, 3–6 hours often suffices; longer times may cause degradation (browning/humin formation).
-
-
Workup: Remove acid in vacuo (rotary evaporator). Do not neutralize with base if you want to isolate the amine hydrochloride salt.
Protocol B: Selective Preservation (Hydrolysis of O-Acetyl vs. N-Acetyl)
Use this when you want to remove ester groups (O-acetyl) while keeping the acetamido group intact.
Reagents: 1M HCl or Methanolic HCl. Conditions: 50°C – 70°C. Time: 1 – 3 hours.
-
The Logic: Esters hydrolyze significantly faster than amides. By controlling temperature and acid concentration, you exploit this kinetic window.
-
Alternative: For maximum safety, use Zemplén conditions (NaOMe/MeOH) which removes esters but is completely inert to acetamides (basic condition).
Troubleshooting & Diagnostics
Comparative Stability Data
Use this table to predict whether your conditions will cleave the group.
| Functional Group | Condition: 1N HCl @ 25°C | Condition: 1N HCl @ 100°C | Condition: 6N HCl @ 110°C |
| O-Acetyl (Ester) | Slow Hydrolysis ( | Rapid Hydrolysis (< 30 min) | Instant Cleavage |
| N-Acetyl (Amide) | STABLE ( | Slow Hydrolysis ( | Rapid Cleavage (Total) |
| Sulfonamide | Stable | Stable | Stable (Requires HBr/Phenol) |
Troubleshooting Flowchart
Figure 2: Decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to hydrolyze N-acetylglucosamine (GlcNAc) to Glucosamine, but the solution turns black. Why? A: This is "humin" formation. Carbohydrates are sensitive to strong acids at high temperatures.[2]
-
Fix: Reduce the acid concentration to 2M–3M HCl and limit time to 3–4 hours. Ensure strict oxygen exclusion (Argon purge) [1].
Q2: Can I remove an N-acetyl group with Trifluoroacetic Acid (TFA)? A: Generally, no . TFA is excellent for removing Boc groups (carbamates) but is not strong enough to hydrolyze a standard acetamido group (amide) unless used under extremely forcing conditions (high temp, long time), which usually degrades the molecule. Use HCl or HBr.
Q3: How do I monitor the reaction? TLC is messy. A: Amide hydrolysis produces a free amine.
-
Method 1 (TLC): Stain with Ninhydrin . The starting material (N-acetyl) will not stain (or stain faintly), while the product (free amine) will turn vibrant purple/blue.
-
Method 2 (NMR): Watch for the disappearance of the singlet acetyl methyl peak (
ppm) and the shift of the -proton adjacent to the nitrogen [2].
Q4: Is the acetamido group stable in 1N HCl at Room Temperature? A: Yes. For most practical purposes (workup, short-term storage), the N-acetyl group is kinetically stable in 1N HCl at 25°C. Hydrolysis rates are negligible over 24 hours under these conditions.
References
-
Einbu, A., & Vårum, K. M. (2008). Characterization of chitin and its hydrolysis to GlcNAc and GlcN.[3] Biomacromolecules, 9(7), 1870-1875.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group: Amides).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Amide Hydrolysis).[4]
Sources
- 1. N-Acetylglucosamine (also known as NAG) is an important component - McMurry 8th Edition Ch 17 Problem 31b [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic studies on the hydrolysis of N-acetylated and N-deacetylated derivatives of 4-methylumbelliferyl chitobioside by the family 18 chitinases ChiA and ChiB from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 2-fluorobenzoic acid derivatives
Ticket ID: 2-FBA-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Issue Summary
Subject: Low yields and by-product formation during the functionalization of 2-fluorobenzoic acid (2-FBA) derivatives. Common Symptoms:
-
Stalled amide couplings (unreacted starting material) despite using HATU/EDC.
-
Formation of "tars" or unexpected regioisomers during lithiation (benzyne formation).
-
Inability to displace the fluorine atom via
when the carboxylic acid is free.
Module 1: Overcoming Amidation Failures
The Problem: You are likely experiencing the "Ortho Effect."[1][2] The fluorine atom at the C2 position exerts two distinct inhibitory forces:
-
Electronic Repulsion: The lone pairs on the fluorine atom create a dipole that repels the incoming nucleophile (amine) from the carbonyl carbon.
-
Conformational Locking: The steric bulk and electrostatic repulsion force the carboxylate group out of planarity with the benzene ring. While this increases acidity (pKa ~3.27 vs. 4.20 for benzoic acid), it makes the carbonyl carbon less electrophilic for standard coupling reagents like EDC or DCC.
Troubleshooting Protocol: The T3P® & Acyl Fluoride Switch
Q: My standard HATU/DIPEA coupling yields <30%. What is the alternative? A: Switch to Propylphosphonic Anhydride (T3P) or an Acyl Fluoride intermediate. These reagents are superior for sterically hindered and electron-deficient anilines.
Protocol A: T3P Coupling (Green & High Yield)
T3P acts as a kinetic dehydrating agent that drives the reaction to completion without the epimerization risks of HATU.
-
Dissolve: 1.0 equiv of 2-fluorobenzoic acid and 1.1 equiv of amine in EtOAc or 2-MeTHF (Green solvents).
-
Base: Add 2.5–3.0 equiv of DIPEA or Pyridine. Cool to 0°C.[3]
-
Reagent: Add T3P (50% w/w in EtOAc) dropwise (1.5 equiv).
-
Reaction: Allow to warm to RT. If stalled after 4 hours, heat to 60°C. T3P is thermally stable.
-
Workup: Wash with water/bicarbonate. T3P by-products are water-soluble (simplified purification).[3][4]
Protocol B: The Acyl Fluoride Route (For Extreme Hindrance)
If T3P fails, the acyl fluoride is smaller and more electrophilic than the acyl chloride or active ester.
-
Reagent: Use Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Formation: React 2-FBA with TFFH (1.1 equiv) and DIPEA (2.5 equiv) in DCM for 1 hour.
-
Coupling: Add the amine directly to this mixture. The small size of the -COF group minimizes the steric clash with the ortho-fluorine.
Decision Logic: Amide Coupling Workflow
Caption: Logical workflow for selecting coupling reagents based on steric hindrance severity.
Module 2: Directed Ortho Metalation (DoM) & Benzyne Risks
The Problem: Researchers often attempt to lithiate the C6 position (adjacent to the acid) using the carboxylate as a Directing Metalation Group (DMG). However, the C2-Fluorine is also a powerful DMG.
-
Risk: Lithium bases (n-BuLi) can attack the C2 position, leading to Li-F elimination and the formation of a Benzyne intermediate. This results in "tars," dimers, or wrong regioisomers.
Troubleshooting Protocol: Preventing Benzyne Formation
Q: How do I functionalize the ring without triggering benzyne collapse? A: You must use "softer" bases or extremely low temperatures to kinetically favor deprotonation over elimination.
Protocol: The "Turbo-Hauser" Method
Avoid n-BuLi. Use TMPMgCl[5]·LiCl (Knochel-Hauser Base) . It is basic enough to deprotonate but less aggregated and less nucleophilic than alkyllithiums, reducing the risk of attacking the fluorine.
-
Protection: Protect the carboxylic acid as an oxazoline or amide (e.g., diethylamide) if possible. If using the free acid, use 2.2 equiv of base.
-
Conditions: Cool THF solution to -78°C (Critical).
-
Addition: Add TMPMgCl·LiCl dropwise.
-
Trapping: Add the electrophile (e.g.,
, DMF, aldehyde) immediately after metalation (typically <30 mins). -
Quench: Acidic hydrolysis.
Comparative Data: Base Selection for 2-FBA Derivatives
| Base Reagent | Temp (°C) | Risk of Benzyne | Rec.[3][6] Application |
| n-BuLi | -78 to 0 | High | Not Recommended |
| LDA | -78 | Moderate | Simple deprotonation |
| LiTMP | -78 | Low | Sterically demanding substrates |
| TMPMgCl·LiCl | -40 to 0 | Very Low | Large scale / Safety critical |
Pathway Visualization: Metalation vs. Elimination
Caption: Kinetic competition between stable lithiation (Path A) and destructive benzyne formation (Path B).[2][7]
Module 3: Nucleophilic Aromatic Substitution ( )
Q: Can I displace the fluorine with an amine or alkoxide?
A: Not easily on the free acid. The carboxylate anion (
The Fix:
-
Esterify First: Convert the acid to a methyl or tert-butyl ester. The ester group is Electron Withdrawing (EWG), which activates the ortho-fluorine for displacement.
-
Solvent: Use polar aprotic solvents (DMSO, NMP) to solvate the nucleophile cation, leaving the anion "naked" and more reactive.
-
Temperature:
on 2-fluorobenzoates typically requires 80–120°C.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11] Organic Process Research & Development.
-
Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[4] Organic Process Research & Development.
-
Snieckus, V. (1990). Directed ortho metalation.[2][12][13] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Resolving moisture sensitivity issues in 4-Acetamido-2-fluorobenzoic acid storage
A Guide to Resolving Moisture Sensitivity Issues in Storage and Handling
Welcome to the technical support center for 4-Acetamido-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to understand, prevent, and resolve issues related to its moisture sensitivity. Proper storage and handling are critical to ensure the integrity of your starting materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of 4-Acetamido-2-fluorobenzoic acid.
Q1: What are the primary signs of moisture-related degradation in 4-Acetamido-2-fluorobenzoic acid?
A: Initial exposure to moisture often leads to physical changes in the compound before significant chemical degradation is detectable. You should be vigilant for the following signs:
-
Change in Physical Appearance: The compound, which should be a crystalline solid, may begin to clump or cake.[1]
-
Discoloration: Although the pure compound is a white or off-white solid, degradation may lead to slight color changes.
-
Formation of a Syrupy or Oily Residue: In cases of significant moisture exposure, the solid may appear wet or begin to liquefy due to the hygroscopic nature of the compound and its degradation products.
If any of these signs are observed, it is crucial to perform an analytical check to assess the purity of the material before use.
Q2: What is the chemical mechanism behind the moisture-induced degradation?
A: The primary degradation pathway for 4-Acetamido-2-fluorobenzoic acid in the presence of moisture is the hydrolysis of the amide bond.[2][3][4][5] Amide bonds, while relatively stable compared to esters, can be cleaved under acidic or basic conditions when heated.[4][5] The presence of the carboxylic acid group within the molecule itself can create a localized acidic microenvironment, catalyzing its own degradation when water is present.
The hydrolysis reaction breaks the amide linkage, yielding 4-Amino-2-fluorobenzoic acid and acetic acid as the primary degradation products.
Caption: Moisture-induced hydrolysis of 4-Acetamido-2-fluorobenzoic acid.
Q3: What are the definitive storage conditions for maintaining the compound's integrity?
A: To prevent moisture uptake and subsequent degradation, strict storage protocols are necessary. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][8] For optimal protection, especially for long-term storage or for use as an analytical standard, enhanced measures are required.
| Storage Method | Level of Protection | Best For | Key Considerations |
| Sealed Container at Room Temp | Basic | Short-term storage (weeks) in a climate-controlled lab. | Ensure the cap is tightly sealed with parafilm for extra protection.[9] |
| Desiccator (Standard) | Good | Medium-term storage (months); frequently accessed material. | Uses a desiccant like silica gel to maintain a dry atmosphere.[10][11][12] Requires periodic regeneration of the desiccant. |
| Vacuum Desiccator | Very Good | Medium- to long-term storage; highly sensitive applications. | Removes air and moisture, significantly accelerating drying.[10][13] Ideal for pre-drying material before use. |
| Inert Gas Blanketing | Excellent | Long-term storage (months to years); bulk quantities; reference standards. | Replaces headspace air with an inert gas (Nitrogen or Argon) to exclude both moisture and oxygen.[14][15][16][17] |
Q4: My compound was left open on the bench. How can I determine if it is still suitable for my experiment?
A: Visual inspection is the first step, but it is not sufficient. The suitability of a potentially compromised reagent depends entirely on the tolerance of your specific application to impurities. An analytical assessment of purity is strongly recommended.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the parent compound and detecting the more polar degradation product, 4-Amino-2-fluorobenzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, though it often requires derivatization of the carboxylic acid to make the compound more volatile.[18][19] It is highly sensitive for detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's purity. The presence of a new singlet corresponding to the methyl protons of acetic acid or shifts in the aromatic protons can indicate degradation.
If these analyses show significant impurities, the compound should either be repurified or discarded to avoid compromising your experimental results.[9]
Troubleshooting Guide
Use this section to diagnose and resolve specific issues you may encounter.
Caption: Decision workflow for handling potentially compromised material.
Experimental Protocols
Protocol 1: Best Practices for Handling and Weighing
To minimize moisture exposure during routine lab work, adhere to the following steps:
-
Preparation: Ensure all spatulas, weigh boats, and glassware are clean and thoroughly dry. If possible, pre-dry them in an oven.
-
Equilibration: Before opening, allow the sealed container of 4-Acetamido-2-fluorobenzoic acid to equilibrate to the ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.[20]
-
Inert Atmosphere (Optional but Recommended): For highly sensitive reactions, perform weighing inside a glovebox or on a balance pan continuously flushed with a gentle stream of dry nitrogen or argon.
-
Weighing: Open the container, quickly remove the desired amount of material, and immediately and tightly reseal the container. Use parafilm to reinforce the seal.
-
Storage: Promptly return the container to its proper storage location, preferably a desiccator.[9][10]
Protocol 2: Long-Term Storage via Inert Gas Blanketing
Inert gas blanketing (or padding) is the process of replacing the air in the headspace of a container with a dry, inert gas like nitrogen or argon.[14][16][21] This provides the ultimate protection against both moisture and oxidative degradation.
-
Select a Suitable Container: Use a flask or vial that can be sealed with a septum-lined cap (e.g., a Sure/Seal™ style bottle or a Schlenk flask).
-
Gas Setup: Connect a cylinder of high-purity, dry nitrogen or argon gas via tubing to a needle. A second, shorter needle should be available to act as a vent.
-
Purging: Insert both the gas inlet needle and the vent needle through the septum, ensuring the gas inlet needle is below the level of the vent.
-
Flush: Gently flush the container with the inert gas for 5-10 minutes. The inert gas is denser than air and will displace it out of the vent needle.
-
Seal: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the container.
-
Final Steps: Wrap the cap and septum securely with parafilm. Store the container in a cool, dark, and dry location as per the manufacturer's recommendations.
Caption: Diagram of an inert gas blanketing procedure for reagent storage.
By implementing these rigorous storage and handling protocols, you can ensure the long-term stability and purity of your 4-Acetamido-2-fluorobenzoic acid, leading to more reliable and reproducible experimental outcomes.
References
-
Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). GasN2. [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]
-
What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. [Link]
-
Inerting in the chemical industry. Linde. [Link]
-
Packaging, Inerting and Blanketing. Air Products. [Link]
-
Acetamide: Structure, Properties and Uses. (2024, November 18). Allen. [Link]
-
Inert Gas Blanketing. Air Liquide India. [Link]
-
Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON. [Link]
-
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Bostonmedsupply. [Link]
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]
-
Types of Desiccators & Their Uses. Belart.com. [Link]
-
What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. [Link]
-
Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. [Link]
-
Amide Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]
-
How to Store Reagents. Department of Chemistry : University of Rochester. [Link]
-
A simple guide to desiccators. (2022, February 1). Camlab. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Acidic hydrolysis of acetamide gives A Acetaldehyde class 12 chemistry JEE_Main. (2024, June 12). [Link]
-
4-Fluorobenzoic acid. (2016, May 26). Australia Pacific LNG. [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
The hydration of amides in helices; a comprehensive picture from molecular dynamics, IR, and NMR. PMC. [Link]
-
Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC. [Link]
-
Amide. Wikipedia. [Link]
-
Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. [Link]
-
Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]
-
Experimentally determined strengths of favorable and unfavorable interactions of amide atoms involved in protein self-assembly in water. PNAS. [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC. [Link]
-
Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. ResearchGate. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). [Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies. [Link]
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023, September 20). ScholarWorks @ UTRGV. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. Polish Journal of Environmental Studies. [Link]
-
Recent advances in analytical techniques for high throughput experimentation. (2020, December 18). [Link]
-
Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis. [Link]
-
2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. PubChem. [Link]
-
2-acetamido-4-fluorobenzoic acid (C9H8FNO3). PubChemLite. [Link]
Sources
- 1. Storage instructions for chemical reagents [en.hnybio.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. Acetamide: Structure, Properties and Uses [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. aplng.com.au [aplng.com.au]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. How To [chem.rochester.edu]
- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 11. bostonmedsupply.com [bostonmedsupply.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. belart.com [belart.com]
- 14. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 15. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 16. airproducts.com [airproducts.com]
- 17. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. generon.com [generon.com]
Controlling regioselectivity in reactions of 4-Acetamido-2-fluorobenzoic acid
This guide functions as a specialized Technical Support Center for researchers working with 4-Acetamido-2-fluorobenzoic acid .[1] It is structured to address specific regioselectivity challenges in Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Directed Ortho Metalation (DoM).[1]
Status: Active Ticket ID: REGIO-4A2F-2024 Subject: Troubleshooting Functionalization & Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
System Overview & Reactivity Profile
Before troubleshooting, you must understand the competing electronic vectors on your scaffold. 4-Acetamido-2-fluorobenzoic acid is a "push-pull" system with high steric constraints.[1]
The Scaffold:
-
C-1 (COOH): Electron Withdrawing Group (EWG).[1] Meta-director for EAS; Ortho-director for Lithiation (via -COOLi).
-
C-2 (Fluorine): Inductive EWG / Resonance EDG.[1] Strong ortho-director for Lithiation; Good leaving group for SNAr (activated by C-1).[1]
-
C-4 (Acetamido): Strong Electron Donating Group (EDG).[1] Ortho/Para-director for EAS; Directing Metalation Group (DMG) for Lithiation.[1]
The Conflict: All three groups exert directing effects that converge on the same positions (C-3 and C-5), creating a battle between electronic activation and steric hindrance .[1]
Visualizing the Reactivity Landscape
The following diagram maps the "Hot Zones" for functionalization based on reaction type.
Figure 1: Decision matrix for regioselective functionalization. Blue paths denote kinetic EAS control; Yellow denotes thermodynamic/chelation control; Red denotes nucleophilic displacement.[1]
Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)
Primary Issue: User cannot control selectivity between C-3 and C-5 during nitration or bromination.
FAQ: Why am I getting a mixture of isomers?
Diagnosis: You are likely running the reaction under conditions that do not respect the steric "sandwich" at C-3.
-
Electronic Convergence: Both the Acetamido (C-4) and Fluoro (C-2) groups activate the C-3 and C-5 positions.[1]
-
Steric Divergence:
The Solution: To exclusively target C-5 (e.g., to make 4-acetamido-2-fluoro-5-nitrobenzoic acid), you must rely on steric control.[1]
| Parameter | Recommendation | Causality |
| Temperature | Maintain < 5°C | Higher temperatures provide enough energy to overcome the steric barrier at C-3, increasing impurity profiles.[1] |
| Solvent | H₂SO₄ (Conc.)[1][2] | Protonation of the carbonyl oxygen may increase bulk, further discouraging C-3 attack. |
| Reagent | Fuming HNO₃ | High reactivity allows the reaction to proceed at low temperatures (kinetic control). |
Protocol: Regioselective Nitration (C-5 Target)
-
Dissolution: Dissolve 4-acetamido-2-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ (10 vol) at 0°C.[1]
-
Addition: Add fuming HNO₃ (1.1 eq) dropwise over 30 mins. Critical: Do not allow internal temp to exceed 5°C.
-
Quench: Pour onto crushed ice.
-
Isolation: Filter the precipitate. The C-5 isomer usually precipitates cleanly, while soluble C-3 impurities remain in the filtrate.
Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)
Primary Issue: The fluorine atom (C-2) is not displacing, or yields are < 20%.
FAQ: Why is the Fluorine unreactive? It's ortho to a carboxyl group![3]
Diagnosis: The electronic environment is deactivated.
-
Donation vs. Withdrawal: The C-4 Acetamido group is a strong donor (+R), pushing electron density into the ring and repelling the nucleophile.
-
The Carboxylate Problem: If you use a basic nucleophile (amines/alkoxides) on the free acid, you generate the carboxylate anion (COO⁻). This anion is electron-rich and electrostatically repels the incoming nucleophile.
The Solution: You must convert the system into a pure Electron Withdrawing scaffold.
Workflow: The "Ester-First" Strategy
Do not attempt SNAr on the free acid.
Figure 2: Optimized workflow for displacing Fluorine. Esterification prevents carboxylate formation and increases ring electrophilicity.
Key Optimization Tips:
-
Solvent: Use polar aprotic solvents (DMSO, NMP) to solvate the nucleophile.[1]
-
Base: Use inorganic bases (K₂CO₃) if the nucleophile is neutral.[1]
-
Temperature: Due to the deactivating Acetamido group, this reaction often requires 80–100°C, even with the ester.
Troubleshooting Module: Directed Ortho Metalation (DoM)
Primary Issue: Low conversion or wrong regioisomer when attempting C-H activation/lithiation.
FAQ: Can I lithiate at C-3 (between F and NHAc)?
Diagnosis: Yes, but you are fighting proton inventory.[1]
-
Acidic Protons: The molecule contains two acidic protons that will consume organolithium reagents before any metalation occurs:
-
Regiochemistry: Once deprotonated, the Fluorine (C-2) and the Acetamido dianion (C-4) both direct strongly to C-3 .[1] This is a cooperative effect.[1]
The Solution: You must use a "Sacrificial Base" strategy.
Protocol: C-3 Functionalization via DoM
-
Stoichiometry: You need 3.2 to 3.5 equivalents of base.[1]
-
Base Selection: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]
-
Why? n-BuLi is nucleophilic and might attack the amide carbonyl or the carboxylate. LTMP is a non-nucleophilic strong base.[1]
-
-
Conditions:
References & Authority
-
Nitration Regioselectivity:
-
SNAr Mechanisms:
-
Directed Ortho Metalation:
-
Snieckus, V.[1] "Directed ortho metalation.[1][3][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chem. Rev.[1] 1990, 90(6), 879–933.[1] (The definitive guide on DoM hierarchy). [1]
-
Mortier, J.[1] "Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds."[1] Wiley, 2016.[1] (Covers lithiation of unprotected benzoic acids).[1]
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Acetamido-2-fluorobenzoic acid and associated reagents before experimentation.
Sources
- 1. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 4-Acetamido-2-fluorobenzoic Acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Acetamido-2-fluorobenzoic acid , specifically designed for pharmaceutical researchers and structural biologists.
Unlike standard spectral databases that merely list peaks, this guide functions as a comparative diagnostic tool. It contrasts the target molecule with its non-fluorinated analog (4-Acetamidobenzoic acid ) to demonstrate how fluorine substitution alters magnetic resonance behavior—a critical competency in modern drug design where fluorine is used to block metabolic hotspots.
Executive Summary & Structural Context
Target Molecule: 4-Acetamido-2-fluorobenzoic acid (CAS: 110878-07-2) Primary Application: Intermediate in the synthesis of fluorinated pharmaceuticals (e.g., PARP inhibitors, antibacterial agents).
The introduction of a fluorine atom at the C2 position (ortho to the carboxylic acid) breaks the symmetry of the benzene ring found in the non-fluorinated analog. This creates a distinct AMX spin system (or ABC depending on field strength) overlaid with heteronuclear
Key Diagnostic Features[1][2][3][4][5][6]
-
Symmetry Breaking: Transition from an
system (non-fluorinated) to three distinct aromatic environments. -
Fluorine Coupling (
): The presence of large ortho-coupling constants ( ) serves as the primary confirmation of the fluorine position. -
Chemical Shift Perturbation: The electron-withdrawing inductive effect (-I) vs. resonance donation (+R) of fluorine shifts adjacent protons distinctively.
Experimental Protocol (Self-Validating System)
To ensure reproducible data, the following protocol minimizes solvent effects and exchange broadening.
Reagents & Preparation[1][5][7][8][9]
-
Solvent: DMSO-d
(99.9% D).-
Why: Chloroform-d (CDCl
) is unsuitable due to the poor solubility of the polar carboxylic acid and amide groups. DMSO also slows proton exchange, allowing the observation of the -COOH and -NH protons.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm) or residual DMSO pentet ( ppm).
Acquisition Parameters (400 MHz or higher recommended)
-
Pulse Angle: 30° (to prevent saturation of labile protons).
-
Relaxation Delay (D1):
second (essential for accurate integration of the carboxylic acid proton). -
Scans (NS): 16–32 (sufficient for S/N > 50:1).
Comparative Spectral Analysis
The table below contrasts the target molecule with its non-fluorinated precursor, highlighting the specific "Fluorine Signature."
Table 1: Chemical Shift & Coupling Comparison (in DMSO-d )
| Feature | 4-Acetamidobenzoic Acid (Analog) | 4-Acetamido-2-fluorobenzoic Acid (Target) | Mechanistic Explanation |
| Symmetry | Asymmetric ( | F-substitution removes magnetic equivalence. | |
| -COOH | Ortho-F inductive effect (-I) increases acidity/deshielding. | ||
| -NH (Amide) | Slight downfield shift due to global ring electron withdrawal. | ||
| H-6 (Ortho to COOH) | Diagnostic: Splits by H-5 ( | ||
| H-3 (Ortho to F) | Equivalent to H-5 ( | Key Identifier: Large | |
| H-5 | Equivalent to H-3 | Couples primarily with H-6 ( | |
| -CH | Minimal effect; too distant from the fluorine atom. |
Note on Labile Protons: The -COOH and -NH peaks may broaden or disappear if the DMSO contains water. If peaks are missing, add a single drop of D
O (peaks will vanish completely due to exchange) to confirm identity, or dry the sample.
Detailed Mechanistic Analysis
The Aromatic Region: Decoding the Splitting
The most challenging and informative part of the spectrum is the aromatic region (7.0 – 8.0 ppm). Unlike the clean doublets of the non-fluorinated analog, the target molecule displays complex multiplets due to Heteronuclear Spin-Spin Coupling .
1. Proton H-3 (The "Fluorine Fingerprint")
-
Location: Position 3 (between F and NHAc).
-
Environment: Ortho to Fluorine; Meta to H-5.
-
Pattern: Doublet of Doublets (dd).
-
Coupling:
- (Ortho): 11.0 – 13.0 Hz . This is the largest coupling constant in the spectrum.
- (Meta): ~2.0 Hz (often unresolved at lower fields).
-
Appearance: This signal often appears as a "wide doublet" or triplet-like structure depending on resolution.
2. Proton H-6 (The Acid Neighbor)
-
Environment: Ortho to H-5; Meta to Fluorine.
-
Pattern: Doublet of Doublets (dd).
-
Coupling:
- (Ortho): ~8.5 Hz (Standard vicinal coupling).
- (Meta): 6.0 – 8.0 Hz .
-
Result: A distinct 4-line pattern.
3. Proton H-5
-
Location: Position 5.
-
Environment: Ortho to H-6; Para to Fluorine.
-
Coupling:
- (Ortho): ~8.5 Hz.
- (Para): < 2.0 Hz. Usually too small to resolve, making this peak appear as a standard doublet (d) or slightly broadened doublet.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical workflow for confirming the structure of 4-Acetamido-2-fluorobenzoic acid using 1H NMR data.
Caption: Logical workflow for distinguishing the target fluorinated compound from its non-fluorinated analog based on spectral features.
References
- Context: Provides the baseline chemical shifts and coupling constants for the fluorinated benzoic acid core (H-F ortho/meta coupling values).
-
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 2735826, 2-Acetamido-4-fluorobenzoic acid. Retrieved from [Link]
- Context: Used for structural comparison of isomers and validation of acetamido group chemical shifts.
-
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis and characterization of fluorinated benzoic acid derivatives. Retrieved from [Link]
- Context: Source for experimental NMR data of 2-fluorobenzoic acid in DMSO-d6, confirming the deshielding effect of the carboxylic acid on the H-6 proton.
-
-
Context: Background on the electronic properties of the target molecule and its reactivity/stability profile.[3]
-
Sources
Technical Characterization Guide: FT-IR Analysis of 4-Acetamido-2-fluorobenzoic Acid
The following guide provides an in-depth technical analysis of the FT-IR characterization of 4-Acetamido-2-fluorobenzoic acid (CAS 364-84-1).
This guide is structured to serve as a comparative reference for researchers monitoring the synthesis of this compound from its precursor, 4-amino-2-fluorobenzoic acid . It emphasizes the spectroscopic shifts that validate the successful formation of the acetamido moiety.
Executive Summary
4-Acetamido-2-fluorobenzoic acid is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is defined by three primary functional domains: the carboxylic acid tail, the fluorinated aromatic core, and the acetamido (N-acetyl) headgroup.
For drug development professionals, FT-IR spectroscopy serves as the primary "gatekeeper" technique to verify the complete acetylation of the starting material (4-amino-2-fluorobenzoic acid) before proceeding to downstream coupling reactions.
Target Compound Data:
-
Key Feature: Ortho-fluorine substitution relative to the carboxylic acid.
Comparative Analysis: Precursor vs. Product
The most effective way to characterize the target is by comparing it against its immediate precursor. The transformation involves the conversion of a primary aromatic amine into a secondary amide.
Spectroscopic "Fingerprint" of Conversion
The success of the reaction is determined by the disappearance of amine signals and the appearance of amide carbonyl bands.
| Spectral Region | Feature | Precursor (4-Amino-2-fluorobenzoic acid) | Target (4-Acetamido-2-fluorobenzoic acid) | Diagnostic Value |
| 3500–3300 cm⁻¹ | N-H Stretching | Doublet (Sym/Asym stretch of -NH₂) | Singlet (Sharp, ~3250–3350 cm⁻¹ for Amide N-H) | High (Loss of doublet confirms amine consumption) |
| 3300–2500 cm⁻¹ | O-H Stretching | Broad, overlapping C-H | Broad, overlapping C-H | Low (Carboxylic acid O-H remains constant) |
| 1720–1680 cm⁻¹ | Acid C=O | Strong band (~1680 cm⁻¹) | Strong band (~1690–1710 cm⁻¹) | Medium (Slight shift due to electronics) |
| 1690–1630 cm⁻¹ | Amide I (C=O) | Absent | New Strong Band (~1660–1690 cm⁻¹) | Critical (Primary evidence of acetylation) |
| 1620–1590 cm⁻¹ | N-H Bending | Scissoring (~1620 cm⁻¹) | Replaced by Amide II | Medium |
| 1570–1515 cm⁻¹ | Amide II | Absent | New Band (N-H bend/C-N stretch) | High (Confirms secondary amide structure) |
| 1250–1100 cm⁻¹ | C-F Stretch | Strong (~1200–1250 cm⁻¹) | Strong (~1200–1250 cm⁻¹) | Validation (Confirms ring integrity) |
Functional Group Logic Diagram
The following diagram illustrates the logical flow for assigning peaks based on the chemical structure.
Caption: Structural mapping of functional groups to their characteristic IR absorption zones. The Amide I band is the primary indicator of successful synthesis.
Detailed Peak Assignment & Mechanism
The Carbonyl Region (1650–1750 cm⁻¹)
This is the most complex and information-rich region for this molecule due to the presence of two distinct carbonyl groups.
-
Carboxylic Acid C=O (~1690–1720 cm⁻¹): The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), which typically shifts the acid carbonyl frequency to a slightly higher wavenumber compared to unsubstituted benzoic acid (~1680 cm⁻¹).
-
Amide I Band (~1650–1690 cm⁻¹): This peak arises from the C=O stretch of the acetyl group. It is often lower in frequency than the acid carbonyl due to resonance delocalization with the nitrogen lone pair.
-
Note: In solid-state samples (KBr pellet), hydrogen bonding can cause these two peaks to broaden and partially overlap, often resulting in a "split peak" appearance at the top of the carbonyl envelope.
-
The Fingerprint Region (1500–600 cm⁻¹)
-
C-F Stretching (~1200–1250 cm⁻¹): The C-F bond is highly polar and strong, appearing as a prominent band in this region. It is robust and generally does not shift significantly during the acetylation process.
-
Aromatic Ring Modes: The 1,2,4-substitution pattern (1-acid, 2-fluoro, 4-acetamido) creates specific C-H out-of-plane bending vibrations, typically found between 800–900 cm⁻¹ .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the product from the precursor, follow this standardized ATR-FTIR protocol.
Method: Attenuated Total Reflectance (ATR)
-
Why ATR? It requires minimal sample prep and avoids the moisture interference common with KBr pellets, which is crucial when analyzing hygroscopic acid derivatives.
Step-by-Step Procedure
-
Background Scan: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background.
-
Sample Loading: Place ~5 mg of the dry 4-Acetamido-2-fluorobenzoic acid powder onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 32 or 64 scans).
-
Validation Check (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).
-
Check 2: Is there a doublet at 3400 cm⁻¹? (If YES , the reaction is incomplete; residual amine is present).
-
Check 3: Is the Carbonyl peak split or very broad? (If YES , confirms presence of both Acid and Amide groups).
-
QC Decision Tree
Caption: Quality Control decision tree for validating the synthesis of 4-Acetamido-2-fluorobenzoic acid.
References
-
National Institute of Standards and Technology (NIST). 4-Fluorobenzoic acid Infrared Spectrum. NIST Standard Reference Database. Available at: [Link]
- Context: Provides the baseline spectral data for the fluorobenzoic acid core, specifically the Acid C=O and C-F stretch regions.
- Context: Used for comparative structural analysis of acetamido-fluorobenzoic acid isomers.
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzoic Acid. Available at: [Link]
- Context: Authoritative grounding for the carboxylic acid O-H broadening and dimer form
-
PubChem. Compound Summary for CAS 364-84-1 (4-Acetamido-2-fluorobenzoic acid). National Library of Medicine. Available at: [Link]
-
University of Cincinnati. Typical IR Absorption Frequencies for Common Functional Groups. Available at: [Link]
- Context: Standard reference for Amide I/II and C-F bond frequency ranges.
Sources
- 1. 713-11-1|4-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-acetamido-2-fluorobenzoic acid - C9H8FNO3 | CSSS00012179589 [chem-space.com]
- 3. 364-84-1|4-Acetamido-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-fluorobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy 4-Amino-2-fluorobenzoic acid | 446-31-1 [smolecule.com]
- 6. Chemical Gating of a Synthetic Tube-in-a-Tube Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Acetamido-2-fluorobenzoic Acid: Fragmentation Insights and Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel or modified small molecules is a foundational step in the discovery pipeline. 4-Acetamido-2-fluorobenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its functional groups—a carboxylic acid, an amide, and a halogen. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation patterns, offers a comparative look at alternative analytical methodologies, and presents detailed experimental protocols to empower your research.
The Rationale Behind the Analysis: Predicting Fragmentation Behavior
The primary fragmentation pathways for 4-Acetamido-2-fluorobenzoic acid are expected to involve the carboxylic acid and acetamido groups. Aromatic systems are inherently stable, often resulting in strong molecular ion peaks.[1]
Predicted Fragmentation Pathways:
In a typical mass spectrometry experiment, particularly with tandem mass spectrometry (MS/MS), the molecular ion of 4-Acetamido-2-fluorobenzoic acid (molecular weight: 197.16 g/mol ) would be selected and fragmented.[2] The resulting product ions would provide structural information.
-
Decarboxylation: A common fragmentation for benzoic acid and its derivatives is the loss of the carboxyl group as carbon dioxide (CO2), which has a mass of 44 Da.[3][4] In negative ion mode, this is often the most prominent fragmentation pathway.[4][5]
-
Loss of the Acetamido Group: The acetamido group can be lost in a few ways. A key fragmentation would be the cleavage of the C-N bond, leading to the loss of the acetamido radical. More likely, especially in positive ion mode, is the loss of ketene (CH2=C=O, 42 Da) from the acetyl group, followed by other fragmentations.
-
Amide Bond Cleavage: Cleavage of the amide bond (N-CO) is a characteristic fragmentation pattern for amides, often resulting in the formation of a stable acylium ion.[6][7]
-
Influence of the Fluoro Group: The fluorine atom, being highly electronegative, will influence the electron density of the aromatic ring and can direct fragmentation pathways. While direct cleavage of the C-F bond is less common due to its strength, its presence will affect the stability of fragment ions. The fragmentation of perfluoroalkyl carboxylates involves complex rearrangements, including fluorine shifts.[8]
Comparative Analysis: Positioning Mass Spectrometry Among Alternatives
While mass spectrometry is a powerful tool for structural elucidation, it is essential to consider other techniques that can provide complementary or, in some cases, primary structural information.
| Technique | Strengths | Limitations | Relevance to 4-Acetamido-2-fluorobenzoic Acid |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation. | Isomers can be difficult to distinguish without chromatography. | Excellent for confirming molecular weight and providing key structural motifs through MS/MS fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Lower sensitivity than MS, requires larger sample amounts. | Essential for unambiguous structure determination and distinguishing between isomers. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Does not provide detailed structural connectivity. | Useful for confirming the presence of the carboxylic acid and amide functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating mixtures and quantifying compounds.[9] | Does not inherently provide structural information without a coupled detector like MS. | The preferred method for separating 4-Acetamido-2-fluorobenzoic acid from impurities before MS analysis.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile compounds.[9] | Requires derivatization for non-volatile compounds like carboxylic acids.[9][12] | Less ideal for this compound due to its low volatility, but possible with derivatization. |
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a starting point for the analysis of 4-Acetamido-2-fluorobenzoic acid. Optimization will be necessary based on the specific instrumentation and experimental goals.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the recommended approach for the sensitive and specific analysis of 4-Acetamido-2-fluorobenzoic acid.
1. Sample Preparation:
- Prepare a stock solution of 4-Acetamido-2-fluorobenzoic acid at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]
- Prepare working standards by diluting the stock solution in the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).[9]
2. Chromatographic Conditions:
- LC System: ACQUITY UPLC H-Class or similar.[13]
- Column: Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[13]
- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.[5]
- Flow Rate: 0.4 mL/min.[5]
- Column Temperature: 30 °C.[13]
- Injection Volume: 5 µL.[5]
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[5]
- Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
- Capillary Voltage: 0.8 kV (negative mode).[13]
- Cone Voltage: 5.0 V (negative mode).[13]
- Source Temperature: 230 °C.[9]
- Scan Range: m/z 50-300.[9]
- MS/MS: Select the precursor ion ([M+H]+ or [M-H]-) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While less direct, GC-MS can be a high-resolution alternative if the analyte is made volatile through derivatization.
1. Derivatization:
- The carboxylic acid group must be derivatized, for example, by esterification to form the methyl ester using BF3-methanol.[9][12]
- Evaporate the solvent from the sample and add the derivatizing agent. Heat the mixture to complete the reaction.[9]
2. GC Conditions:
- GC System: Agilent 7890B or similar.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.[9]
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[9]
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.[9]
- Mass Scan Range: m/z 50-350.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: A typical LC-MS/MS workflow for the analysis of 4-Acetamido-2-fluorobenzoic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to HPLC Method Validation for 4-Acetamido-2-fluorobenzoic Acid Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Acetamido-2-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to the integrity of the final drug product. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Acetamido-2-fluorobenzoic acid. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the methodological choices, offers a comparative analysis with alternative techniques, and is grounded in authoritative regulatory guidelines.
The Criticality of Purity for 4-Acetamido-2-fluorobenzoic Acid
4-Acetamido-2-fluorobenzoic acid serves as a crucial intermediate in multi-step organic syntheses within the pharmaceutical industry. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences. They may carry their own pharmacological or toxicological effects, or they could interfere with downstream reactions, leading to the formation of new, uncharacterized impurities in the final API. Therefore, a robust and validated analytical method to accurately quantify the purity of this intermediate is a regulatory and scientific necessity.
The Gold Standard: Reversed-Phase HPLC
For the analysis of moderately polar, ionizable organic compounds like 4-Acetamido-2-fluorobenzoic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard.[1] Its versatility, robustness, and high resolving power make it the technique of choice for purity and impurity profiling in pharmaceutical quality control.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The aromatic ring and acetamido group of 4-Acetamido-2-fluorobenzoic acid will interact favorably with the C18 alkyl chains.
-
Mobile Phase Selection: The presence of a carboxylic acid group (with a predicted pKa around 3.4) necessitates the use of an acidic mobile phase to suppress its ionization.[2] Operating at a pH well below the pKa ensures that the analyte is in its neutral, more retained form, leading to sharper peaks and improved chromatographic performance. A mobile phase consisting of a mixture of an aqueous acid solution (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a common and effective choice.
A Validated HPLC Method for Purity Determination
The following HPLC method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose of purity determination of 4-Acetamido-2-fluorobenzoic acid.[4][5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
The Blueprint for Trustworthiness: Method Validation
Analytical method validation is the documented evidence that a method is fit for its intended purpose. The following validation parameters, as stipulated by ICH Q2(R1), are essential for demonstrating the reliability of the HPLC method for purity analysis.
Validation Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylanthranilic acid | 89-52-1 [chemicalbook.com]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 2-fluoro vs 2-chloro benzoic acid derivatives
An In-Depth Guide to the Differential Reactivity of 2-Fluoro- and 2-Chlorobenzoic Acid Derivatives for Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the most versatile and frequently employed intermediates are the ortho-halogenated benzoic acids. While seemingly similar, 2-fluorobenzoic acid and 2-chlorobenzoic acid derivatives exhibit profoundly different chemical behaviors.
This guide provides an in-depth comparison of these two scaffolds, moving beyond surface-level assumptions to explore the nuanced electronic and steric effects that govern their reactivity. By understanding the causality behind their distinct properties, scientists can make more informed and strategic decisions in their synthetic designs.
The Ortho-Effect Revisited: A Surprising Tale of Acidity
A foundational principle in organic chemistry is that the acidity of a carboxylic acid is enhanced by the presence of electron-withdrawing groups, which stabilize the resulting carboxylate anion. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Intuitively, one might predict 2-fluorobenzoic acid to be the stronger acid compared to its chloro counterpart. However, experimental data reveals the opposite to be true.
The enhanced acidity of both ortho-isomers compared to benzoic acid (pKa 4.20) is a classic example of the "ortho-effect," a combination of steric and electronic factors.[1] However, the specific interplay of these factors dictates the final acidity order between the two halogenated compounds.
Key Physicochemical Properties
| Property | 2-Fluorobenzoic Acid | 2-Chlorobenzoic Acid | Benzoic Acid (Reference) |
| pKa | 3.27[2][3] | 2.89 - 2.92[4][5] | 4.20 |
| Conclusion | Weaker Acid | Stronger Acid | Weakest Acid |
The data clearly indicates that 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid . This outcome is the net result of three competing phenomena:
-
Inductive Effect (-I): Fluorine has a stronger electron-withdrawing inductive effect than chlorine due to its superior electronegativity. This factor, in isolation, would increase the acidity of the 2-fluoro derivative.
-
Mesomeric Effect (+M): Both halogens possess lone pairs that can be donated back to the aromatic π-system. This electron-donating effect destabilizes the carboxylate anion, decreasing acidity. Due to the similar size and energy of the carbon 2p and fluorine 2p orbitals, orbital overlap is more efficient than with chlorine's 3p orbitals. Consequently, fluorine has a stronger +M effect, which counteracts its inductive pull more significantly than in chlorine's case.
-
Steric Hindrance & Conformation: The ortho-substituent sterically forces the carboxylic acid group to twist out of the plane of the benzene ring.[6] This breaks the conjugation between the carbonyl group and the aromatic system, which has a pronounced stabilizing effect on the carboxylate anion. Computational studies show that the larger chlorine atom can impose a greater dihedral angle, potentially enhancing this stabilizing steric effect.[7]
Ultimately, the weaker mesomeric effect of chlorine, combined with steric factors, outweighs fluorine's stronger inductive effect, leading to greater overall stabilization of the 2-chlorobenzoate anion and thus, a lower pKa.
Caption: Competing electronic and steric effects determining the acidity of ortho-halobenzoic acids.
Reactivity in Key Synthetic Transformations
The difference in acidity directly translates to a divergence in reactivity, creating a scenario where each substrate is uniquely suited for different types of reactions.
Reactions at the Carboxylic Acid: Amide & Ester Formation
In nucleophilic acyl substitution reactions, such as amide bond formation and esterification, the rate is largely governed by the electrophilicity of the carbonyl carbon. A stronger acid has a more electron-deficient carbonyl carbon, making it a better electrophile for nucleophilic attack.
Given that 2-chlorobenzoic acid is the stronger acid (lower pKa), its derivatives are generally more reactive towards nucleophiles like amines and alcohols. Therefore, for applications requiring efficient amide coupling or esterification, 2-chlorobenzoic acid derivatives are the preferred substrate , assuming steric factors of the nucleophile are not prohibitive.
Reactions at the Halogen: Nucleophilic Aromatic Substitution (SNAr)
The situation is completely reversed in Nucleophilic Aromatic Substitution (SNAr), where the halogen acts as the leaving group. For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[8]
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form this stabilized carbanion.[9] The C-X bond is not broken in this step. The key factor is the ability of the halogen to stabilize the developing negative charge at the ipso-carbon through its inductive effect.
Due to fluorine's extreme electronegativity, it provides powerful stabilization to the anionic Meisenheimer intermediate. This stabilization dramatically lowers the activation energy of the first step, making the overall reaction much faster. This effect is so pronounced that it overcomes the high strength of the C-F bond. Consequently, in SNAr reactions, the reactivity order of halogens is F > Cl > Br > I .[8][9]
Therefore, for synthetic routes requiring the displacement of the ortho-halogen by a nucleophile, 2-fluorobenzoic acid derivatives are vastly superior substrates .
Comparative Reactivity Summary
| Feature | 2-Fluorobenzoic Acid Derivative | 2-Chlorobenzoic Acid Derivative | Causality |
| Acidity (pKa) | Weaker Acid (pKa ≈ 3.27) | Stronger Acid (pKa ≈ 2.89) | Net balance of inductive, mesomeric, and steric effects. |
| Reactivity in Acyl Substitution | Less Reactive | More Reactive | Higher acidity leads to a more electrophilic carbonyl carbon. |
| Reactivity in SNAr | Highly Reactive | Less Reactive | Fluorine's strong inductive effect provides superior stabilization to the rate-determining Meisenheimer intermediate. |
Experimental Protocols
To empirically validate these principles, the following protocols can be employed.
Protocol 1: Competitive Amidation to Compare Acyl Reactivity
This experiment directly compares the rate of amide formation by reacting an equimolar mixture of the two acids with a limited amount of an amine.
Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluorobenzoic acid (1.0 mmol, 140.1 mg) and 2-chlorobenzoic acid (1.0 mmol, 156.6 mg) in anhydrous dichloromethane (DCM, 20 mL).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 148.6 mg) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 226.8 mg) to the solution. Stir at 0 °C for 30 minutes to form the activated esters.
-
Reaction: Add a solution of benzylamine (0.5 mmol, 53.6 mg) in DCM (5 mL) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Withdraw small aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr), quench with dilute HCl, extract with ethyl acetate, and analyze by HPLC or ¹H NMR to determine the ratio of the resulting amides (N-benzyl-2-fluorobenzamide vs. N-benzyl-2-chlorobenzamide).
-
Expected Outcome: The ratio of N-benzyl-2-chlorobenzamide to N-benzyl-2-fluorobenzamide will be significantly greater than 1 at all time points, demonstrating the higher acyl reactivity of the 2-chloro derivative.
Caption: Experimental workflow for the competitive amidation reaction.
Protocol 2: SNAr Reaction to Compare Leaving Group Ability
This protocol demonstrates the superior leaving group ability of fluorine in an SNAr context.
Methodology:
-
Setup: Prepare two separate reaction vessels. In vessel A, place methyl 2-fluorobenzoate (1.0 mmol, 154.1 mg). In vessel B, place methyl 2-chlorobenzoate (1.0 mmol, 170.6 mg).
-
Reagents: To each vessel, add sodium methoxide (1.5 mmol, 81.0 mg) and anhydrous dimethyl sulfoxide (DMSO, 10 mL).
-
Reaction: Heat both reactions at 80 °C.
-
Monitoring: Monitor the progress of both reactions by TLC or GC-MS, observing the consumption of starting material and the formation of the product, methyl 2-methoxybenzoate.
-
Expected Outcome: The reaction in Vessel A (fluoro-derivative) will proceed to completion significantly faster and under milder conditions than the reaction in Vessel B (chloro-derivative).
Caption: The superior SNAr reactivity of 2-fluoro derivatives is due to better stabilization of the Meisenheimer intermediate.
Conclusion and Strategic Recommendations
The choice between 2-fluoro- and 2-chlorobenzoic acid derivatives is a clear illustration of how subtle electronic differences can lead to orthogonal chemical reactivity. Neither reagent is universally "better"; rather, each is superior for a specific synthetic purpose.
-
For reactions involving nucleophilic attack at the carboxylic acid function (e.g., amidation, esterification), select the 2-chlorobenzoic acid derivative. Its higher acidity translates to a more electrophilic carbonyl group and, typically, a faster reaction rate.
-
For reactions requiring nucleophilic aromatic substitution of the halogen, the 2-fluorobenzoic acid derivative is the unequivocally superior choice. The powerful inductive effect of fluorine accelerates the rate-determining step, often by orders of magnitude, making it an excellent leaving group in SNAr chemistry.
By understanding these fundamental principles, chemists can harness the distinct properties of these building blocks to design more efficient, rational, and successful synthetic routes.
References
-
Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
Filo. (2025, January 27). 2 Fluorobenzoic acid has a pKa of 3.27. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemister.ru. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]
-
Papanastasiou, M., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(e3940). Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity. Retrieved from [Link]
-
University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 23). Rate towards SN Ar reaction. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Sharma, S., et al. (n.d.). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Retrieved from [Link]
-
Martins, R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Retrieved from [Link]
-
Martins, R., et al. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Retrieved from [Link]
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- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 118-91-2 | CAS DataBase [m.chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Comparative Guide: UV-Vis Characterization of 4-Acetamido-2-fluorobenzoic Acid
Executive Summary & Application Context
4-Acetamido-2-fluorobenzoic acid (CAS: 156697-79-9 / Analogous to 394-27-4 isomers) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly kinase inhibitors and specific non-steroidal anti-inflammatory drugs (NSAIDs).
In process development, the conversion of 4-amino-2-fluorobenzoic acid to its acetamido derivative is a common protection step. UV-Vis spectroscopy offers a rapid, non-destructive method to monitor this acetylation. This guide provides a comparative spectral analysis, distinguishing the product from its precursor and non-fluorinated analogs based on electronic transition shifts.
Why This Comparison Matters
-
Reaction Endpoint: The acetylation of the primary amine results in a distinct hypsochromic shift (Blue Shift), serving as a primary quality attribute (PQA).
-
Impurity Profiling: Distinguishing the fluorinated intermediate from the non-fluorinated impurity (4-acetamidobenzoic acid) requires precise determination of molar absorptivity (
) and .
Comparative Spectral Analysis
The following data compares the target compound against its direct precursor and a structural analog. The spectral shifts are governed by the auxochromic effect of the amine/amide groups and the inductive/steric effects of the ortho-fluorine atom.
Table 1: Comparative UV-Vis Data (Methanol, 25°C)
| Compound | Structure Type | Electronic Transition (Band I) | Spectral Signature | ||
| 4-Acetamido-2-fluorobenzoic acid | Target Product | ~252 - 258 nm | ~205 nm | Broad band, lower intensity than amine precursor. | |
| 4-Amino-2-fluorobenzoic acid | Precursor | ~275 - 280 nm | ~215 nm | Strong bathochromic shift due to free amine lone pair. | |
| 4-Acetamidobenzoic acid (Acedoben) | Non-F Analog | ~255 - 260 nm | ~202 nm | Reference standard; slightly red-shifted vs. F-analog. | |
| Benzoic Acid | Core Scaffold | ~228 nm | ~272 nm (weak) | Baseline absorption without auxochromes. |
Technical Insight: The "Blue Shift" Mechanism
The most critical diagnostic feature is the ~20 nm hypsochromic shift observed when converting the precursor to the target.
-
Precursor (Amine): The lone pair on the nitrogen of the
group is fully conjugated with the benzene ring, lowering the energy gap ( ) for the transition, resulting in absorption at longer wavelengths (~278 nm). -
Target (Acetamide): Upon acetylation, the nitrogen lone pair is delocalized into the carbonyl of the acetyl group (resonance). This competes with the ring conjugation, stabilizing the ground state less effectively than the free amine, increasing
, and shifting absorption to shorter wavelengths (~255 nm).
Experimental Protocol: Determination of Molar Absorptivity ( )
To ensure reproducibility in a QC environment, follow this self-validating protocol. This method minimizes solvatochromic errors common with benzoic acid derivatives.
Reagents & Equipment[1][2]
-
Solvent: Methanol (HPLC Grade). Note: Avoid water/buffer initially as pH fluctuations significantly alter the spectra of benzoic acid derivatives.
-
Blank: Pure Methanol.
-
Cuvette: Quartz, 10 mm path length (
).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 10.0 mg of 4-Acetamido-2-fluorobenzoic acid.
-
Dissolve in 100 mL Methanol (Stock Concentration
500 M). -
Checkpoint: Sonicate for 5 minutes to ensure full dissolution; fluorinated acids can exhibit slow dissolution kinetics.
-
-
Dilution Series (Linearity Check):
-
Prepare five working standards: 10, 20, 30, 40, and 50
M. -
Use volumetric flasks to minimize pipetting errors.
-
-
Acquisition:
-
Scan Range: 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline correction: Auto-zero with blank cuvette.
-
-
Data Processing:
-
Identify
(expected ~255 nm). -
Plot Absorbance (
) vs. Concentration ( ). -
Calculate
using the slope ( ). -
Acceptance Criteria:
.
-
Visualization of Workflows
Diagram 1: Reaction Monitoring Logic
This decision tree illustrates how to use UV-Vis data to make real-time process decisions during the synthesis of 4-Acetamido-2-fluorobenzoic acid.
Caption: Workflow for monitoring the hypsochromic shift during acetylation. Persistence of the 278 nm band indicates incomplete reaction.
Diagram 2: Electronic Effects & Spectral Shift
Visualizing why the spectrum changes.
Caption: Mechanistic basis for the spectral shift. Acetylation reduces the electron-donating capability of the nitrogen, shifting absorption to higher energy (lower wavelength).
References
-
SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-fluoro- Infrared and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 4-Acetamidobenzoic acid (Acedoben).[3][4] National Library of Medicine. Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH. Physical Chemistry Chemical Physics.[5] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 4-Acetamido-2-fluorobenzoic Acid
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 4-Acetamido-2-fluorobenzoic acid, a key intermediate in the synthesis of various biologically active molecules, demands rigorous analytical scrutiny to confirm its elemental integrity. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, grounded in practical expertise and validated protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the identity, purity, and quality of their materials.
Theoretical Composition: The Analytical Benchmark
Before any analysis, establishing the theoretical elemental composition is the critical first step. This calculated profile serves as the benchmark against which all experimental results are measured. For 4-Acetamido-2-fluorobenzoic acid, with the molecular formula C₉H₈FNO₃ and a molar mass of 197.16 g/mol , the theoretical elemental percentages are as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 54.83% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.09% |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.64% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.34% |
Note: These percentages are the gold standard for validating any experimental determination.
Analytical Methodologies: A Comparative Overview
The unique combination of elements in 4-Acetamido-2-fluorobenzoic acid, particularly the presence of the highly reactive halogen, fluorine, necessitates a multi-faceted analytical approach. While carbon, hydrogen, and nitrogen can be reliably determined by a standard technique, fluorine requires a more specialized methodology.
Combustion Analysis: The Standard for CHN Determination
The foundational method for determining carbon, hydrogen, and nitrogen content in organic compounds is dynamic combustion analysis. This technique involves the complete and instantaneous combustion of the sample in a pure oxygen environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a thermal conductivity detector (TCD).
The primary advantage of this method is its high precision and well-established protocols. However, the presence of fluorine can pose challenges. Fluorine is highly reactive and can interact with the combustion reactor components, potentially affecting the system's robustness over time.[1] Modern elemental analyzers mitigate this by using specialized reagents in the combustion tube to trap corrosive fluorine residues, ensuring accurate CHN determination without interference.[1]
Fluorine Determination: The Challenge of a Reactive Halogen
Historically, determining fluorine in organic compounds was a complex task. Modern advancements, however, have led to the widespread adoption of Combustion Ion Chromatography (CIC) as the gold standard.
Combustion Ion Chromatography (CIC): This powerful technique couples the complete combustion of the sample with the high selectivity and sensitivity of ion chromatography.[2] The process involves:
-
Combustion: The sample is combusted in a furnace at high temperatures (typically 900–1000 °C) in a stream of humidified oxygen.[3] This breaks the strong carbon-fluorine bond.
-
Absorption: The resulting gases, including hydrogen fluoride (HF), are passed through an aqueous absorbing solution. The HF dissolves to form fluoride ions (F⁻).
-
Analysis: This absorption solution is then injected into an ion chromatograph, where the fluoride ions are separated from other potential interfering ions and quantified by a conductivity detector.[2][4]
CIC offers a rapid and efficient means of detecting and quantifying fluoride ions, making it an excellent method for both screening and precise determination.[2] It is the core technology behind the U.S. Environmental Protection Agency's (EPA) Method 1621 for screening adsorbable organic fluorine (AOF), highlighting its regulatory acceptance and reliability.[5]
Methodology Comparison: Choosing the Right Tool
The selection of an analytical technique depends on various factors, including required accuracy, sample throughput, and available instrumentation. Below is a comparison of the primary methods for the elemental analysis of 4-Acetamido-2-fluorobenzoic acid.
| Parameter | Combustion Analysis (CHN) | Combustion Ion Chromatography (F) |
| Principle | Dynamic combustion and TCD detection of CO₂, H₂O, and N₂. | Combustion, absorption of HF, and IC detection of F⁻. |
| Accuracy | High (typically ±0.3% absolute). | High (typically ±0.3% absolute). |
| Precision | Excellent (RSD < 0.2%). | Excellent (RSD < 0.5%). |
| Sensitivity | Micro-level (mg scale). | Parts-per-billion (ppb) to percent level. |
| Sample Throughput | High (automated, minutes per sample). | Moderate (coupling of two systems). |
| Interferences | Incomplete combustion (rare with modern instruments). Fluorine requires special reagents.[1] | Co-eluting anions in the absorption solution (mitigated by IC column choice and gradient elution).[6] |
| Cost | Moderate instrument cost. | Higher initial instrument cost (combustion unit + IC). |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthy and reproducible results, adherence to validated protocols is essential. The following sections detail the standard operating procedures for the complete elemental analysis of 4-Acetamido-2-fluorobenzoic acid.
Protocol 1: CHN Determination by Combustion Analysis
This protocol is based on the Thermo Scientific™ FlashSmart™ Elemental Analyzer, a common platform for this application.[1]
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents, including a specialized fluorine adsorbent.[1]
-
Perform a leak test to ensure a sealed system.
-
Calibrate the instrument using a certified organic standard, such as Acetanilide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene). A multi-point calibration curve should be established.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the 4-Acetamido-2-fluorobenzoic acid sample into a tin container using a microbalance.
-
Seal the tin container to form a small, compact pellet.
-
-
Analysis:
-
Load the sample into the autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion reactor (~950 °C) with a pulse of pure oxygen.
-
The resulting gases are passed through the analytical system, separated by a gas chromatography column, and detected by the TCD.
-
-
Data Validation:
-
The experimental weight percentages for C, H, and N are automatically calculated.
-
Analyze a known check standard after every 10-15 samples to verify the stability of the calibration.
-
The results should fall within ±0.3% of the theoretical values for C, H, and N.
-
Workflow for CHN Analysis
Caption: Workflow for CHN determination via combustion analysis.
Protocol 2: Fluorine Determination by Combustion Ion Chromatography (CIC)
This protocol outlines the general procedure for determining fluorine content.
-
Instrument Preparation & Calibration:
-
Set the combustion furnace to 1000 °C. Optimize argon and oxygen gas flows.
-
Prepare the ion chromatograph with an appropriate anion-exchange column (e.g., Dionex IonPac™ AS18) and a hydroxide or carbonate eluent.[6]
-
Prepare a series of fluoride standard solutions (e.g., from sodium fluoride) to create a multi-point calibration curve for the conductivity detector.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the 4-Acetamido-2-fluorobenzoic acid sample into a ceramic boat.
-
-
Analysis:
-
Place the ceramic boat into the combustion system's autosampler.
-
Initiate the sequence. The sample is introduced into the furnace, and the combustion gases are bubbled through a known volume of deionized water (the absorption solution).
-
After combustion is complete, an aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
-
Data Validation:
-
The concentration of fluoride in the absorption solution is determined from the calibration curve.
-
The total weight percentage of fluorine in the original solid sample is calculated based on the initial sample weight and the volume of the absorption solution.
-
Run a blank (empty ceramic boat) to check for system contamination.
-
Analyze a certified organic fluorine standard (e.g., 4-Fluorobenzoic acid) to validate the method's accuracy and recovery.
-
Workflow for Fluorine Analysis by CIC
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. measurlabs.com [measurlabs.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. shimadzu.com [shimadzu.com]
- 5. teinstruments.com [teinstruments.com]
- 6. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Melting Point Determination of 2-Bromo-5-fluorobenzoic Acid (CAS 394-28-5)
[1]
Executive Summary
2-Bromo-5-fluorobenzoic acid (CAS 394-28-5) is a critical halogenated building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives.[1][2][3] Its purity and structural integrity are paramount, as regiospecificity errors (e.g., confusing it with the 2-bromo-4-fluoro isomer) can lead to dead-end synthetic pathways.
This guide provides a rigorous methodology for determining the melting point (MP) of CAS 394-28-5. Unlike generic protocols, this document focuses on distinguishing this compound from its structural isomers and validating purity through thermal analysis.
Chemical Profile & Reference Data
Before initiating thermal analysis, the operator must establish the expected theoretical range. The melting point is the primary rapid-QC method for distinguishing CAS 394-28-5 from its positional isomers.
Table 1: Comparative Melting Point Data (Isomer Differentiation)
| Compound Name | CAS Number | Structure | Melting Point Range (°C) | Key Differentiator |
| 2-Bromo-5-fluorobenzoic acid | 394-28-5 | Target | 154 – 158 °C | Baseline Standard |
| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | Isomer | 172 – 176 °C | +18°C shift (Distinct) |
| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | Isomer | 141 – 145 °C | -13°C shift (Distinct) |
| Benzoic Acid (Reference) | 65-85-0 | Standard | 122.3 °C | Calibration Std (Low) |
Scientist’s Insight: Note the significant thermal gap (>10°C) between the target and its isomers. If your sample melts above 160°C, you likely have the 4-fluoro isomer. If it melts below 148°C, suspect the 2-fluoro isomer or significant solvent occlusion.
Methodology: Capillary Melting Point Determination[4][5][6][7][8]
While Differential Scanning Calorimetry (DSC) is the gold standard for thermodynamic purity, the Capillary Method remains the workhorse for routine identity confirmation in synthesis labs.
A. Equipment Preparation[4][6][7][9]
-
Apparatus: Digital Melting Point System (e.g., Mettler Toledo MP series or equivalent) with video playback capability.
-
Capillaries: Borosilicate glass, 1.5 mm outer diameter, closed end.
-
Calibration Standard: Adipic Acid (MP 152 °C) is recommended due to its proximity to the target's MP (154–158 °C).
B. Sample Preparation (The "Grind" Factor)[7]
-
Protocol: Place ~50 mg of dry CAS 394-28-5 into an agate mortar. Grind to a fine, uniform powder.
-
Causality: Coarse crystals create air pockets in the capillary, leading to uneven heat transfer and a falsely broadened melting range.
-
Packing: Fill the capillary to a height of 2–3 mm . Tap the closed end on a hard surface or use a drop tube to compact the powder. Loose packing results in premature "sintering" observation.
C. The Heating Profile (Ramp Rates)
To ensure accuracy, use a dual-ramp profile:
-
Fast Ramp: Heat rapidly (10 °C/min) to 140 °C .
-
Equilibration: Hold at 140 °C for 60 seconds.
-
Measurement Ramp: Heat at 1.0 °C/min from 140 °C to 165 °C.
Why 1.0 °C/min? Benzoic acid derivatives have relatively high enthalpies of fusion. A fast ramp (>2 °C/min) will cause a "thermal lag," where the sensor records a temperature higher than the actual sample temperature, artificially inflating the MP value.
D. Visual Endpoint Definition
-
Onset Point: The instant the first droplet of liquid is clearly visible (wetting of the solid).
-
Clear Point (Meniscus): The instant the entire sample becomes a transparent liquid.
-
Valid Range: For CAS 394-28-5, the difference between Onset and Clear Point should not exceed 2.0 °C (e.g., 155.2 – 156.8 °C). A range >3 °C indicates <98% purity.
Self-Validating Protocol: The Mixed Melting Point Test
If the MP result is ambiguous (e.g., 150–153 °C), use the Mixed Melting Point technique to confirm identity.[4] This relies on the principle of freezing point depression.
-
Mix: Combine equal parts (1:1 ratio) of the "Unknown" sample with an authentic reference standard of CAS 394-28-5.
-
Measure: Determine the MP of the mixture.
-
Interpret:
-
Unchanged MP (154–158 °C): Identity Confirmed.
-
Lowered/Broadened MP (e.g., 135–145 °C): Identity Failed. The unknown is an impurity or a different isomer.
-
Decision Logic & Quality Control Workflow
The following diagram illustrates the decision matrix for releasing CAS 394-28-5 for synthesis based on thermal analysis.
Figure 1: Decision tree for validating CAS 394-28-5 via melting point determination.
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Sublimation (Crystals disappear before melting) | Sample is volatile near MP. | Seal the capillary top with a flame or use a silicon oil bath method. |
| Discoloration (Brown/Yellow melt) | Decomposition. | Record the decomposition temp ( |
| Broad Range (>3 °C) | Wet sample or Impurity. | Dry sample in a vacuum oven at 40 °C for 4 hours. Retest. |
| Low MP (e.g., 150 °C) | Solvent occlusion. | Recrystallize from Ethanol/Water and dry thoroughly. |
References
-
Mettler Toledo. (n.d.). Melting Point Determination: Principle and Method. Retrieved from [Link]
Reference Standards for 4-Acetamido-2-fluorobenzoic Acid Analysis
This guide outlines the selection, qualification, and application of reference standards for 4-Acetamido-2-fluorobenzoic acid (CAS: 364-84-1), a critical intermediate and potential impurity in the synthesis of fluorinated pharmaceutical active ingredients (APIs).
Executive Summary: The Criticality of Standard Selection
In pharmaceutical development, 4-Acetamido-2-fluorobenzoic acid serves two distinct roles: as a synthetic building block (intermediate) and as a process-related impurity (degradation product of amide coupling or acetylation steps). Its accurate quantification is non-negotiable for meeting ICH Q3A/B impurity thresholds.
However, unlike common APIs, "off-the-shelf" pharmacopeial standards (USP/EP) for this specific intermediate are rarely available. Researchers must often choose between Commercial Research Grade (CRG) materials and Custom Certified Reference Materials (CRM) . This guide objectively compares these options and provides a self-validating protocol to qualify standards in-house when CRMs are inaccessible.
Comparative Analysis: Research Grade vs. Certified Standards
The following table contrasts the performance and reliability of the two primary sources for 4-Acetamido-2-fluorobenzoic acid standards.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Commercial Research Grade (CRG) | Option B: Qualified Secondary Standard (In-House/Custom) |
| Primary Source | Catalog Vendors (e.g., Sigma, BLD Pharm, Ambeed) | Custom Synthesis / In-House Purification |
| Purity Specification | Typically >95% or >97% (Area %) | >99.0% (Mass Balance / qNMR) |
| Traceability | Low (Batch-specific COA only) | High (Full structural elucidation & TGA) |
| Impurity Profile | Unknown (May contain 4-Amino-2-fluorobenzoic acid) | Fully Characterized (Known RRTs) |
| Water/Solvent Content | Often ignored in assay calculation | Quantified (KF/TGA) and corrected |
| Suitability | Early Discovery / TLC spotting | GMP Release Testing / GLP Tox Studies |
| Risk Factor | High: Risk of "Potency Bias" leading to OOS results. | Low: Defensible in regulatory audits. |
Expert Insight: Using a CRG standard without re-qualification often leads to a positive bias in impurity calculations. If a CRG standard is only 95% pure but assumed to be 100%, you will underestimate the impurity levels in your drug product, potentially releasing unsafe batches.
Technical Deep Dive: The Impurity Landscape
To validate a standard, one must understand its genesis. 4-Acetamido-2-fluorobenzoic acid is typically synthesized via the acetylation of 4-amino-2-fluorobenzoic acid .
Figure 1: Synthesis & Impurity Pathway (Graphviz)
Caption: Logical pathway showing the origin of critical impurities (Impurity A & B) that must be absent in a high-quality reference standard.
Experimental Protocol: Self-Validating Qualification System
If a Certified Reference Material is unavailable, you must qualify a commercial sample. Follow this "Potency Assignment Protocol" to establish a working standard.
Step 1: Structural Confirmation (ID)
-
Technique: 1H-NMR (DMSO-d6) and LC-MS/MS.
-
Acceptance Criteria:
-
MS: [M+H]+ = 198.16 m/z.
-
NMR: Singlet at ~2.1 ppm (Acetyl-CH3), distinct aromatic protons coupled by 19F.
-
Critical Check: Absence of the amine broad singlet (indicating unreacted precursor).
-
Step 2: Chromatographic Purity (HPLC)
Use the following method to detect related substances (isomers/precursors).
-
Column: C18 (e.g., Waters Atlantis T3 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Max absorption for benzamides).
-
Temperature: 30°C.
Step 3: Mass Balance Calculation (The "Gold Standard")
Do not rely on the vendor's "98%" label. Calculate the Assay (Potency) on an "As-Is" basis:
graphic Purity ( % ) × ( 1 − % Water + % Residual Solvents + % Residue on Ignition 100 ) \text{Potency}graphic Purity} (%) \times \left( 1 - \frac{% \text{Water} + % \text{Residual Solvents} + % \text{Residue on Ignition}}
-
Data Required:
-
Chromatographic Purity: Area % via HPLC (Step 2).
-
Water Content: Karl Fischer (KF) titration.
-
Residual Solvents: GC-Headspace (look for Acetic Acid, Ethyl Acetate).
-
Inorganic Residue: TGA or Residue on Ignition (ROI).
-
Recommended Workflow for Researchers
Figure 2: Reference Standard Qualification Workflow
Caption: Decision tree for converting a raw commercial chemical into a qualified analytical reference standard.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9866066, 4-acetamido-2-fluorobenzoic acid." PubChem, 2023. [Link]
-
International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Acetamido-2-fluorobenzoic Acid
Executive Summary & Chemical Profile
4-Acetamido-2-fluorobenzoic acid (CAS: 394-28-5) is a halogenated organic acid often used as a pharmaceutical intermediate. Unlike standard organic waste, the presence of the fluorine atom dictates specific disposal pathways to prevent the release of hydrofluoric acid (HF) during downstream thermal treatment.
This guide replaces generic "dispose according to regulations" advice with a field-proven operational workflow.
Chemical Hazard Profile (GHS)
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING | Standard PPE is non-negotiable. |
| Skin/Eye | H315, H319 | Acidic nature requires neutralization capacity in spill kits.[1] |
| Respiratory | H335 | Dust generation during solid waste transfer must be minimized. |
| Combustion | HF Generation | CRITICAL: Incineration requires scrubbers. Do not mix with general combustibles. |
Pre-Disposal Assessment & Segregation Strategy[1][2][3]
The primary error in disposing of fluorinated aromatics is misclassifying them as generic "Organic Solids."
The Causality of Segregation: Standard laboratory incinerators often lack the specific scrubbing infrastructure required to capture Hydrogen Fluoride (HF) gas generated when this compound burns. If disposed of with non-halogenated waste (e.g., paper, standard solvents), the resulting HF can corrode incinerator linings and violate emission standards.
Therefore, this compound must be routed to the Halogenated Waste Stream.
DOT Visualization: Disposal Decision Logic
The following diagram outlines the decision process for segregating 4-Acetamido-2-fluorobenzoic acid based on its physical state.
Figure 1: Decision logic ensuring fluorinated compounds are routed to incinerators equipped with HF scrubbers.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Context: Expired shelf stock, weighing boat residues, or contaminated paper towels.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers due to potential acidic corrosion over time.
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "Solid Waste: 4-Acetamido-2-fluorobenzoic acid."
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
Critical Note: Add a secondary sticker or bold note: "FLUORINATED ORGANIC."
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it into the main lab "Solid Hazardous Waste" drum. This prevents dust dispersion if the drum is compacted.
Scenario B: Liquid Waste (Reaction Mixtures)
Context: The compound is dissolved in a solvent (e.g., during extraction or recrystallization).
-
pH Check (Self-Validating Step):
-
Before adding to a waste carboy, test the pH of your solution.
-
If pH < 3: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8.
-
Why? Adding strong acids to a waste carboy containing other organics can trigger exothermic polymerization or gas evolution.
-
-
Stream Selection:
-
Pour into the Halogenated Solvent Waste carboy.
-
Scientific Logic:[2] Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the Fluorine atom in the solute renders the entire mixture halogenated for incineration purposes [1].
-
-
Documentation: Log the approximate concentration of the fluorinated acid on the waste tag.
Scenario C: Spill Cleanup
Context: Powder spill on the benchtop.
-
PPE: Nitrile gloves, safety glasses, and a lab coat are mandatory.[3] If the spill is >50g, use a dust mask (N95) to prevent inhalation (H335).
-
Dry Clean: Do not wet the powder initially (this spreads the acid). Gently sweep up with a brush and dustpan dedicated to chemical waste.
-
Wet Polish: Once the bulk solid is removed, wipe the surface with a paper towel dampened with saturated Sodium Bicarbonate solution to neutralize residues.
-
Disposal: Place the powder and the paper towels into the Solid Halogenated Waste stream (Scenario A).
Regulatory & Logistics Summary
Waste Codes (RCRA/Generic)
While 4-Acetamido-2-fluorobenzoic acid is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be characterized by its properties.
| Category | Code/Description | Reason |
| US EPA RCRA | Not Listed (Default to Characteristic) | Unless mixed with listed solvents (e.g., F002 for DCM), it is generally "Non-Regulated Chemical Waste" but must be managed as hazardous due to toxicity. |
| Waste Stream | Halogenated Organic | Presence of Fluorine (F).[3][4][5] |
| Compatibility | Group 1-A (Acids) | Segregate from bases (Group 1-B) and oxidizers. |
Storage Requirements[1][2][3][4][5][7][8][9][10][11][12]
-
Store: Cool, dry, well-ventilated area.
-
Segregate: Keep away from strong oxidizing agents (e.g., Nitric Acid, Permanganates) and strong bases.[1][5]
-
Shelf Life: Stable under normal conditions, but check for caking which indicates moisture absorption.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735826, 2-Acetamido-4-fluorobenzoic acid. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Chemical Waste Disposal: Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
